Technical Documentation Center

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid
  • CAS: 877171-11-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid

[1][2][3] Executive Summary This technical guide details the asymmetric synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (also known as (S)-3,4-methylenedioxyhydratropic acid).[1][2][3] This molecule serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide details the asymmetric synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (also known as (S)-3,4-methylenedioxyhydratropic acid).[1][2][3] This molecule serves as a critical chiral building block in the development of Endothelin Receptor Antagonists (ERAs) and other cardiovascular therapeutics.[1][3][4]

While often confused with its amino-acid analog (L-3,4-methylenedioxyphenylalanine) or its ether derivative (phenoxypropanoic acid), this specific structure belongs to the


-arylpropionic acid class (profens).[1][2][3] The guide prioritizes Asymmetric Hydrogenation  as the primary industrial route due to its superior atom economy and scalability, while presenting Classical Resolution  as a robust secondary pathway for discovery-phase synthesis.[2][3]

Part 1: Strategic Analysis & Retrosynthesis[1]

Structural Dissection

The target molecule features a propanoic acid backbone with a C2 chiral center substituted by a 1,3-benzodioxole moiety.[2][3] The (S)-configuration is generally the bioactive enantiomer in this class of pharmacophores.[1][2][3]

Key Structural Challenges:

  • Enantiocontrol: Establishing the C2 stereocenter with high enantiomeric excess (ee > 98%).

  • Regioselectivity: Ensuring the propanoic chain is attached at the 5-position of the benzodioxole ring without opening the sensitive methylenedioxy bridge.[2][3]

Retrosynthetic Logic

The most efficient disconnection relies on the conversion of a prochiral alkene to the chiral alkane via asymmetric catalysis.[3][4]

Retrosynthesis Target (S)-2-(benzo[d]dioxol-5-yl) propanoic acid (Target) Precursor 2-(benzo[d]dioxol-5-yl) acrylic acid (Prochiral Alkene) Target->Precursor Asymmetric Hydrogenation (Ru-BINAP) SM Piperonal (3,4-methylenedioxybenzaldehyde) Precursor->SM Perkin or Knoevenagel Condensation

Figure 1: Retrosynthetic analysis utilizing a catalytic asymmetric approach.

Part 2: Primary Pathway – Asymmetric Hydrogenation

Status: Preferred Industrial Route (High Scalability, High ee%)[1][3][4]

This route utilizes the Noyori asymmetric hydrogenation protocol, which is the gold standard for synthesizing


-arylpropionic acids (e.g., Naproxen).[3][4]
Step 1: Substrate Preparation (Perkin Condensation)

The prochiral alkene precursor is synthesized via the condensation of Piperonal with propanoic anhydride.[1][3][4]

  • Reagents: Piperonal (CAS 120-57-0), Propionic Anhydride, Sodium Propionate (Base).[1][2][3]

  • Conditions: Reflux (140°C), 12–18 hours.[3][4]

  • Mechanism: Enolization of the anhydride

    
     Nucleophilic attack on the aldehyde 
    
    
    
    Acylation
    
    
    E1cB Elimination.[2][3]

Protocol:

  • Charge a reactor with Piperonal (1.0 eq), Propionic Anhydride (1.5 eq), and anhydrous Sodium Propionate (1.0 eq).

  • Heat to 140°C under nitrogen flow to remove generated propionic acid.

  • Quench with water and basify with NaOH to hydrolyze the mixed anhydride intermediate.

  • Acidify to pH 1 with HCl to precipitate 2-(benzo[d]dioxol-5-yl)acrylic acid .

  • Recrystallize from Ethanol/Water.[1][3][4] Target Yield: 75-85%.

Step 2: Asymmetric Hydrogenation

This is the stereodefining step.[1][3][4] Ruthenium(II) complexes with atropisomeric ligands (like BINAP) are highly effective for 2-arylpropenoic acids.[1][2][3]

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)₂((S)-BINAP).[1][2][3]

  • Solvent: Methanol (degassed).[1][2][3][4]

  • Pressure: 50–100 bar H₂.[2][3]

  • Temperature: 25–40°C.[2][3]

Mechanism & Causality: The carboxyl group of the substrate coordinates to the Ru center, directing the hydride transfer to the Re-face or Si-face of the alkene depending on the ligand chirality.[2] For (S)-product formation, (S)-BINAP is typically required (subject to specific catalyst pre-activation confirmation).[1][2][3]

CatalyticCycle Cat Ru((S)-BINAP) Pre-catalyst Coord Substrate Coordination Cat->Coord Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd H2 MigIns Migratory Insertion OxAdd->MigIns Stereo- determining RedElim Reductive Elimination MigIns->RedElim RedElim->Cat Regeneration Product (S)-Product Release RedElim->Product

Figure 2: Simplified catalytic cycle for Ru-BINAP mediated hydrogenation.

Protocol:

  • In a glovebox, dissolve the acrylic acid precursor in degassed MeOH.

  • Add the Ru-catalyst (S/C ratio 1000:1 to 5000:1).

  • Transfer to a high-pressure autoclave.[2][3]

  • Purge with H₂ (3x) and pressurize to 60 bar.

  • Stir at ambient temperature for 12 hours.

  • Vent H₂, concentrate solvent, and filter through a silica pad to remove Ru residues.[3][4]

  • Expected ee: >96%.

Part 3: Secondary Pathway – Classical Resolution

Status: Robust Alternative (Low Tech, Lower Yield)[1][3][4]

If high-pressure hydrogenation equipment is unavailable, classical resolution of the racemate is a viable, albeit less efficient, alternative.[4]

Synthesis of Racemate
  • Route: Friedel-Crafts alkylation is difficult due to rearrangement.[2][3] Preferred route is reduction of the acrylic acid from Part 2 using standard Pd/C + H₂ (balloon pressure) or Zn/AcOH.[1][3]

  • Intermediate: rac-2-(benzo[d]dioxol-5-yl)propanoic acid.[1][2][3]

Resolution Protocol

Chiral amines form diastereomeric salts with the racemic acid.[1][3] The solubility difference between the (S,S)-salt and (R,S)-salt allows for separation.[1][2][3]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (most common for profens) or Cinchonidine.[1][2][3]

  • Solvent: Isopropyl Alcohol (IPA) or Acetone.[1][2][3][4]

Step-by-Step:

  • Dissolve rac-acid (1.0 eq) in boiling IPA.

  • Add (S)-(-)-1-Phenylethylamine (0.5 to 1.0 eq).

  • Cool slowly to 4°C to crystallize the less soluble diastereomeric salt (typically the desired S-acid/S-amine salt, but must be empirically verified).

  • Filter the crystals.[3][4]

  • Salt Break: Suspend crystals in water and acidify with 1M HCl. Extract the free (S)-acid into Ethyl Acetate.[2][3]

  • Recrystallization: Repeat if ee < 98%.

Part 4: Comparative Data & Analytics

Method Comparison
FeatureAsymmetric Hydrogenation (Route A)Classical Resolution (Route B)[1][3][4]
Yield (Theoretical) 100%50% (max)
Atom Economy ExcellentPoor (requires stoichiometric amine)
Scalability High (kg to ton scale)Medium (crystallization volume limits)
Equipment High-Pressure AutoclaveStandard Glassware
Cost Driver Catalyst (Ru/Ligand)Resolving Agent & Solvent
Quality Control (QC)

To ensure the integrity of the synthesized compound, the following analytical methods are required:

  • HPLC (Chiral):

    • Column: Chiralcel OD-H or AD-H.[2][3]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[3][4]

    • Detection: UV @ 280 nm (benzodioxole absorption).[1][2][3][4]

    • Acceptance Criteria: ee > 98.0%.

  • NMR:

    • 1H NMR (CDCl₃): Diagnostic doublet for

      
      -methyl group at 
      
      
      
      ppm; Quartet for
      
      
      -proton at
      
      
      ppm; Benzodioxole singlet at
      
      
      ppm.[1][2][3]

References

  • Noyori, R., et al. (1987).[1][3][4] Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes. Journal of the American Chemical Society.[1][3][4] Link[2][3][4]

  • Genet, J. P. (2003).[1][3][4] Recent developments in asymmetric hydrogenation with chiral Ru catalysts. Accounts of Chemical Research. Link[2][3][4]

  • Ager, D. J., et al. (1998).[1][3][4] Commercial Applications of Asymmetric Synthesis: The Synthesis of (S)-Naproxen. Chemical Reviews. Link (Analogous chemistry for profen synthesis).[2][3][4]

  • PubChem. Compound Summary: 2-(Benzo[d][1,3]dioxol-5-yl)propanoic acid derivatives. National Library of Medicine.[2][3][4] Link

Sources

Exploratory

Spectroscopic Data of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid: An In-depth Technical Guide

Introduction: The Significance of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (S)-2-(benzo[d]dioxol-5-yl)propanoic acid belongs to the class of 2-arylpropanoic acids, a scaffold present in numerous non-steroidal anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid belongs to the class of 2-arylpropanoic acids, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural feature in various natural products and pharmacologically active compounds. The specific stereochemistry at the chiral center (S-configuration) is crucial for its biological activity, making stereospecific characterization essential.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and methylenedioxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)-1H
Aromatic (Ar-H)6.70 - 6.90Multiplet-3H
Methylenedioxy (-O-CH₂-O-)5.90 - 6.00Singlet-2H
Methine (-CH-)3.60 - 3.80Quartet~7.01H
Methyl (-CH₃)1.40 - 1.60Doublet~7.03H

Causality of Predictions:

  • The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

  • The aromatic protons on the benzodioxole ring will appear in the aromatic region, with their specific shifts and multiplicities depending on their substitution pattern. Based on similar structures, they are expected to be in the upfield portion of the aromatic region.[1]

  • The two protons of the methylenedioxy group are chemically equivalent and will give rise to a characteristic singlet.[2]

  • The methine proton at the chiral center is adjacent to both the aromatic ring and the carboxylic acid group, leading to a downfield shift. It will be split into a quartet by the three protons of the adjacent methyl group (n+1 rule).

  • The methyl protons are adjacent to the chiral methine proton and will therefore appear as a doublet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)175 - 180
Aromatic (quaternary)147 - 149
Aromatic (quaternary)146 - 148
Aromatic (quaternary)135 - 137
Aromatic (CH)121 - 123
Aromatic (CH)108 - 110
Aromatic (CH)107 - 109
Methylenedioxy (-O-CH₂-O-)100 - 102
Methine (-CH-)45 - 50
Methyl (-CH₃)18 - 22

Causality of Predictions:

  • The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[3]

  • The quaternary aromatic carbons attached to the oxygen atoms of the benzodioxole ring are expected at a lower field compared to the protonated aromatic carbons.[2]

  • The protonated aromatic carbons will have chemical shifts in the typical aromatic region.

  • The methylenedioxy carbon has a characteristic chemical shift around 101 ppm.[2]

  • The methine carbon at the chiral center is in the aliphatic region, shifted downfield by the adjacent aromatic ring and carboxyl group.

  • The methyl carbon will appear at the upfield end of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Filter the solution into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Fourier transform the raw data F->H G->H I Phase and baseline correct the spectra H->I J Reference spectra to TMS (0 ppm) I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Self-Validating System:

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing, ensuring accuracy and reproducibility.

  • Deuterated Solvents: The use of deuterated solvents minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer, stabilizing the magnetic field.[4]

  • Purity Check: The ¹H NMR spectrum can serve as a preliminary check for the purity of the sample, with the presence of unexpected signals indicating impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid and the benzodioxole ring.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic acid)1700-1725Strong
C=C stretch (Aromatic)1500-1600Medium
C-O stretch (Carboxylic acid & Benzodioxole)1200-1300Strong
=C-O-C stretch (Benzodioxole)1030-1040 & 920-930Strong

Causality of Predictions:

  • The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding between molecules.[5]

  • The C=O stretch of the carboxylic acid is a very strong and sharp absorption, a hallmark of this functional group. Conjugation with the aromatic ring may slightly lower its frequency.

  • The C-O stretching and =C-O-C stretching vibrations are characteristic of the carboxylic acid and the benzodioxole ether linkages, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Record a background spectrum of the empty ATR crystal A->B C Place a small amount of the solid sample onto the crystal B->C D Apply pressure to ensure good contact C->D E Record the sample spectrum D->E F Clean the crystal after analysis E->F

Caption: Step-by-step workflow for ATR-FTIR analysis.

Self-Validating System:

  • Background Correction: Recording a background spectrum before the sample analysis allows for the subtraction of atmospheric CO₂ and H₂O absorptions, leading to a clean spectrum of the analyte.

  • Reproducibility: The ATR technique generally provides highly reproducible results due to the consistent sampling depth and contact.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in EI-MS

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
149[M - COOH]⁺
121[149 - CO]⁺
91[121 - CH₂O]⁺
65[C₅H₅]⁺
45[COOH]⁺

Causality of Predictions:

  • The molecular ion peak at m/z 194 corresponds to the molecular weight of the compound (C₁₀H₁₀O₄).

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to the fragment at m/z 149.

  • Further fragmentation of the benzodioxole ring is expected, such as the loss of carbon monoxide (CO) and formaldehyde (CH₂O), which are characteristic fragmentation patterns for this moiety.

  • The presence of a peak at m/z 45 is a strong indicator of a carboxylic acid functional group.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

For a less destructive ionization method, ESI is often preferred, especially for confirming the molecular weight.

Workflow for Direct Infusion ESI-MS

MS_Workflow A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) B Introduce the solution into the ESI source via a syringe pump A->B C Optimize ESI source parameters (e.g., capillary voltage, gas flow) B->C D Acquire the mass spectrum in positive or negative ion mode C->D E Analyze the resulting spectrum for the molecular ion adduct D->E

Sources

Foundational

Biological Activity Screening Guide: (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

This guide outlines a rigorous biological activity screening protocol for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid . This molecule represents a classic 2-arylpropanoic acid (profen) scaffold, distinguished by a 1,3-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous biological activity screening protocol for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid .

This molecule represents a classic 2-arylpropanoic acid (profen) scaffold, distinguished by a 1,3-benzodioxole ring. Based on its structural homology to naproxen and benoxaprofen, this compound is a putative COX inhibitor (NSAID) with potential dual activity against 5-LOX or PPARs. The (S)-enantiomer is the predicted eutomer (active form) for cyclooxygenase inhibition.

Executive Summary: The "Profen" Scaffold

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral non-steroidal anti-inflammatory drug (NSAID) candidate. Its screening must address two critical pharmacological axes:

  • Efficacy: Potency against COX-1/COX-2 isoforms and downstream inflammatory mediators (PGE2).

  • Safety (The Benzodioxole Liability): The methylenedioxy moiety is a known structural alert for mechanism-based inhibition (MBI) of Cytochrome P450 enzymes. Screening must rigorously evaluate metabolic activation and hepatotoxicity.

Part 1: Primary Screening (Enzymatic Potency)

Objective: Quantify the IC50 against COX-1 and COX-2 to determine potency and selectivity ratios.

1.1. COX-1 vs. COX-2 Inhibition Assay [1][2]
  • Rationale: The (S)-enantiomer of 2-arylpropanoic acids typically binds the COX active site via an ion pair between the carboxylate and Arg120. Selectivity for COX-2 is desirable to minimize gastrointestinal toxicity.[1]

  • Methodology: Fluorometric inhibitor screening using purified ovine COX-1 and human recombinant COX-2.

  • Protocol:

    • Reagents: Arachidonic acid (substrate), 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) probe, Heme cofactor.

    • Reaction: Incubate enzyme with test compound (0.01 nM – 100 µM) for 10 mins at 37°C.

    • Initiation: Add Arachidonic acid and ADHP. COX peroxidase activity converts PGG2 to PGH2, oxidizing ADHP to highly fluorescent Resorufin.

    • Readout: Fluorescence (Ex 535 nm / Em 587 nm).

    • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Target Criteria: COX-2 IC50 < 1 µM; Selectivity Index (COX-1/COX-2) > 50.

1.2. 5-Lipoxygenase (5-LOX) Counter-Screen
  • Rationale: Benzodioxole derivatives often exhibit dual COX/5-LOX inhibition (similar to licofelone), which offers superior anti-inflammatory profiles with reduced gastric damage.

  • Methodology: Ferric xylenol orange (FOX) assay measuring hydroperoxide formation.

Part 2: Secondary Screening (Cellular Pharmacology)

Objective: Verify activity in a complex biological system and assess membrane permeability.

2.1. LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Rationale: This assay confirms the compound can cross the cell membrane and inhibit the production of inflammatory mediators in a genomic context.

  • Protocol:

    • Seeding: Plate RAW 264.7 cells (1x10^5 cells/well) in DMEM.

    • Induction: Treat with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

    • Treatment: Co-incubate with (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (0.1 – 50 µM).

    • Endpoints (24h):

      • NO Production: Griess Reagent assay on supernatant.

      • PGE2 Levels: Competitive ELISA.

      • Cytotoxicity: MTT or LDH assay (crucial to ensure reduced NO/PGE2 isn't due to cell death).

2.2. PPAR-γ Agonist Activity (Luciferase Reporter)
  • Rationale: Many 2-arylpropanoic acids (e.g., ibuprofen) are weak PPAR-γ agonists. The lipophilic benzodioxole ring may enhance this activity, contributing to insulin-sensitizing effects.

  • Methodology: Transfect HEK293 cells with a PPRE-Luciferase reporter plasmid and treat with the compound. Measure luminescence relative to Rosiglitazone (positive control).

Part 3: ADME & Toxicology (Critical Path)

Objective: Address the specific metabolic risks of the benzodioxole ring and chiral center.

3.1. Mechanism-Based Inhibition (MBI) of CYP450
  • The Risk: The benzodioxole ring is oxidized by CYPs (mainly CYP2D6 and CYP3A4) to a catechol, often passing through a carbene intermediate that irreversibly coordinates with the Heme iron, inactivating the enzyme.

  • Protocol (IC50 Shift Assay):

    • Incubate human liver microsomes (HLM) with the test compound +/- NADPH for 30 mins (pre-incubation).

    • Add specific CYP probe substrate (e.g., Midazolam for 3A4).

    • Compare IC50 values with and without pre-incubation. A left-shift (lower IC50 with pre-incubation) indicates irreversible mechanism-based inhibition.

3.2. Chiral Inversion Study
  • Rationale: 2-arylpropanoic acids undergo unidirectional chiral inversion (R

    
     S) in vivo via acyl-CoA thioesters. While the (S)-form is active, if the synthesis produces the (R)-enantiomer impurity, it may act as a "prodrug" for the (S)-form.
    
  • Methodology: Incubate (S)-enantiomer with rat hepatocytes. Analyze supernatant via Chiral HPLC to detect formation of the (R)-enantiomer (unlikely) or racemization.

Part 4: In Vivo Validation

Objective: Confirm therapeutic efficacy in a physiological model of inflammation.

4.1. Carrageenan-Induced Paw Edema (Rat Model) [3]
  • Rationale: The gold standard for NSAID testing. It measures acute inflammation (edema) driven by prostaglandins.

  • Protocol:

    • Animals: Wistar rats (n=6/group).

    • Administration: Oral gavage of vehicle, Indomethacin (10 mg/kg, positive control), and Test Compound (10, 30, 100 mg/kg).

    • Induction: 1 hour post-dosing, inject 1% carrageenan (0.1 mL) into the sub-plantar tissue of the right hind paw.

    • Measurement: Measure paw volume using a Plethysmometer at 1, 3, and 5 hours.

    • Efficacy: Calculate % inhibition of edema relative to vehicle control.

Visualizations
Figure 1: The Screening Cascade

A logical workflow from molecular target to in vivo proof-of-concept.

ScreeningCascade cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Cellular & ADME cluster_2 Phase 3: In Vivo Validation Start Compound: (S)-2-(benzo[d]dioxol-5-yl)propanoic acid COX COX-1 / COX-2 Inhibition (Fluorescence Assay) Start->COX LOX 5-LOX Counter-Screen (FOX Assay) Start->LOX Cell RAW 264.7 Macrophages (LPS-induced PGE2/NO) COX->Cell IC50 < 1 µM LOX->Cell Optional Dual Activity Tox CYP Inhibition (MBI) (Benzodioxole Liability Check) Cell->Tox Potent Anti-inflammatory Animal Carrageenan Paw Edema (Rat Model) Tox->Animal No Irreversible CYP Inhibition

Caption: Hierarchical screening workflow prioritizing COX selectivity and metabolic safety before in vivo escalation.

Figure 2: Metabolic Fate & Mechanism

Visualizing the critical metabolic pathways affecting this specific scaffold.

Metabolism cluster_mech Pharmacology cluster_met Metabolic Risks Compound (S)-Enantiomer (Active Drug) Target COX-2 Active Site (Arg120 Ion Pair) Compound->Target Inhibition Carbene Carbene Intermediate (Reactive Metabolite) Compound->Carbene CYP Oxidation (Benzodioxole Opening) R_Form (R)-Enantiomer (Inactive) R_Form->Compound Chiral Inversion (Acyl-CoA Epimerase) CYP CYP450 Inactivation (Hepatotoxicity) Carbene->CYP Irreversible Binding

Caption: Metabolic pathways highlighting the unidirectional chiral inversion and benzodioxole-mediated CYP inactivation.

References
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. Link

  • Blobaum, A. L., & Marnett, L. J. (2007).[4] Structural and Functional Basis of Cyclooxygenase Inhibition.[1][2][5] Journal of Medicinal Chemistry. Link

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

  • Hao, H., et al. (2005). Chiral inversion of 2-arylpropionic acids: A review. Acta Pharmacologica Sinica. Link

  • Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Link

Sources

Exploratory

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid literature review

An In-depth Technical Guide to (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid and Its Derivatives: Synthesis, Properties, and Pharmacological Landscape Introduction (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid and Its Derivatives: Synthesis, Properties, and Pharmacological Landscape

Introduction

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carboxylic acid belonging to the 2-arylpropanoic acid class. While not as extensively studied as some of its structural analogs, its core scaffold, the 1,3-benzodioxole moiety, is a key pharmacophore found in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and the burgeoning pharmacological applications of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid and its derivatives, offering a valuable resource for researchers and drug development professionals. The 1,3-benzodioxole ring system is known for its ability to interact with various enzymes and receptors, often through metabolic activation, making its derivatives a rich area for therapeutic exploration.[1][2]

Chemical Synthesis and Stereochemistry

The synthesis of enantiomerically pure (S)-2-(benzo[d]dioxol-5-yl)propanoic acid presents a significant challenge, typical for chiral 2-arylpropanoic acids. The focus is on stereoselective methods to ensure the desired therapeutic activity, as different enantiomers can have distinct pharmacological and toxicological profiles.

Proposed Stereoselective Synthesis

A plausible and efficient stereoselective synthesis can be adapted from established methods for related compounds.[3] The following protocol outlines a multi-step synthesis starting from the commercially available 3,4-(methylenedioxy)phenylacetic acid.

Step 1: Esterification of 3,4-(Methylenedioxy)phenylacetic Acid

  • Objective: To protect the carboxylic acid as a methyl ester, facilitating subsequent reactions.

  • Protocol:

    • Dissolve 3,4-(methylenedioxy)phenylacetic acid (1 equivalent) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add oxalyl chloride (1.05 equivalents) dropwise.

    • Stir the reaction mixture for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2-(benzo[d][1][4]dioxol-5-yl)acetate.[3]

Step 2: Asymmetric Alkylation

  • Objective: To introduce the methyl group at the α-position in a stereocontrolled manner. This can be achieved using a chiral auxiliary.

  • Protocol:

    • React the methyl 2-(benzo[d][1][4]dioxol-5-yl)acetate with a suitable chiral auxiliary, such as a chiral oxazolidinone, to form a chiral enolate precursor.

    • Treat the resulting intermediate with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate the chiral enolate.

    • Introduce the methyl group by adding methyl iodide. The chiral auxiliary directs the methylation to one face of the enolate, leading to a high diastereomeric excess.

    • Purify the product by chromatography to separate the diastereomers.

Step 3: Hydrolysis and Removal of Chiral Auxiliary

  • Objective: To cleave the chiral auxiliary and hydrolyze the ester to yield the final (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

  • Protocol:

    • Treat the methylated intermediate with lithium hydroxide in a mixture of tetrahydrofuran and water to hydrolyze the ester and cleave the chiral auxiliary.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the final compound by recrystallization or chromatography.

Synthetic Pathway 3,4-(Methylenedioxy)phenylacetic Acid 3,4-(Methylenedioxy)phenylacetic Acid Methyl Ester Methyl Ester 3,4-(Methylenedioxy)phenylacetic Acid->Methyl Ester Esterification (MeOH, Oxalyl Chloride) Chiral Intermediate Chiral Intermediate Methyl Ester->Chiral Intermediate Chiral Auxiliary Coupling Methylated Intermediate Methylated Intermediate Chiral Intermediate->Methylated Intermediate Asymmetric Alkylation (LDA, MeI) (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (S)-2-(benzo[d]dioxol-5-yl)propanoic acid Methylated Intermediate->(S)-2-(benzo[d]dioxol-5-yl)propanoic acid Hydrolysis (LiOH)

Caption: Proposed synthetic pathway for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(benzo[d]dioxol-5-yl)propanoic acid.

  • Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. A non-enzymatic kinetic resolution using a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM) has proven effective for other 2-arylpropanoic acids.[4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as an avidin column, can be employed to separate the enantiomers.[5][6][7] The mobile phase composition, including pH and organic modifier concentration, is critical for achieving optimal separation.[5]

Physicochemical Properties

PropertyAnalog CompoundValueSource
Molecular Formula (S)-2-Amino-3-(benzo[d][1][4]dioxol-5-yl)propanoic acidC10H11NO4
Molecular Weight (S)-2-Amino-3-(benzo[d][1][4]dioxol-5-yl)propanoic acid209.20 g/mol
Melting Point (S)-2-Amino-3-(benzo[d][1][4]dioxol-5-yl)propanoic acid236.5-237 °C
pKa (acidic) 3-Benzo[1][4]dioxol-5-yl-benzoic acid4.42
LogP (S)-2-Amino-3-(benzo[d][1][4]dioxol-5-yl)propanoic acid-1.4

Pharmacological Activities and Mechanism of Action

The 1,3-benzodioxole scaffold is a versatile pharmacophore, and derivatives of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid have demonstrated a wide array of biological activities.

Anti-tumor Activity

Derivatives of 1,3-benzodioxole have shown significant potential in cancer therapy.[1] One of the key mechanisms is the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells and contributes to drug resistance.[8] By inhibiting this system, these compounds can induce oxidative stress and promote apoptosis in tumor cells.[1][8]

  • Mechanism of Action: Some benzodioxole-containing compounds, when conjugated with arsenicals, have been shown to enhance the anti-proliferative properties of the arsenicals by inhibiting the thioredoxin system.[1][8] This leads to increased oxidative stress and apoptosis in cancer cells.[1] Additionally, some benzodioxole derivatives have exhibited cytotoxic effects against various cancer cell lines, including cervical (HeLa) and liver (Hep3B) cancer cells.[3][9]

Anti-tumor Mechanism cluster_cell Cancer Cell Benzodioxole Derivative Benzodioxole Derivative Trx System Trx System Benzodioxole Derivative->Trx System Inhibition Oxidative Stress Oxidative Stress Trx System->Oxidative Stress Upregulation Apoptosis Apoptosis Oxidative Stress->Apoptosis Induction

Caption: Inhibition of the Thioredoxin (Trx) system by benzodioxole derivatives.

Plant Growth Regulation

Certain N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa.[10]

  • Mechanism of Action: These compounds bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the action of natural auxins.[10] This interaction triggers downstream signaling pathways that lead to enhanced root growth and development. Molecular docking studies have suggested that some of these derivatives have a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA).[10]

Anti-inflammatory Activity

Analogs of the topic molecule have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Mechanism of Action: These compounds act as competitive inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[9] The selectivity for COX-1 versus COX-2 can be modulated by structural modifications of the benzodioxole derivatives.[9]

Other Potential Applications
  • Antihyperlipidemic Effects: Some 1,3-benzodioxole derivatives have been shown to reduce plasma lipids and improve liver function, suggesting their potential in treating hyperlipidemia.[1]

  • Antioxidant Activity: The benzodioxole moiety can contribute to the antioxidant properties of molecules, with some derivatives showing moderate radical scavenging activity.[1]

  • Antidiabetic Potential: Derivatives of 2-(benzo[d][1][4]dioxol-5-yl)acetic acid have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, indicating potential for the management of diabetes.[11]

Conclusion

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid and its derivatives represent a promising class of compounds with a diverse pharmacological profile. The 1,3-benzodioxole core provides a versatile scaffold for the development of novel therapeutic agents targeting a range of conditions, from cancer and inflammation to metabolic disorders and even applications in agriculture. Further research into the stereoselective synthesis, structure-activity relationships, and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Biomedical Research and Clinical Practice. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020). National Center for Biotechnology Information. [Link]

  • (S)-2-Amino-3-(benzo[D][1][4]dioxol-5-YL)propanoic acid. (n.d.). PubChem. [Link]

  • (S)-2-Amino-3-(benzo[d][1][4]dioxol-5-yl)propanoic acid hydrochloride. (n.d.). PubChem. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023). National Center for Biotechnology Information. [Link]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. (n.d.). Tokyo University of Science. [Link]

  • Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. (2001). PubMed. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff. [Link]

  • Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. (2025). ResearchGate. [Link]

Sources

Foundational

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid. In the absence of a dedicated Material Safety Data Sheet (MSDS), this document synthesizes information from structurally related compounds, including arylpropionic acids and benzodioxole derivatives, to establish a robust framework for its safe utilization in a research and development setting. The guide covers hazard identification, personal protective equipment, emergency procedures, and proper disposal, alongside protocols for its synthesis and analytical characterization. This document is intended to empower researchers with the knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity.

Introduction and Chemical Profile

A CAS number for this specific compound has been identified as 877171-11-4.

Chemical Structure:

Caption: Chemical structure of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Table 1: Chemical and Physical Properties (Predicted and Inferred)

PropertyValueSource/Justification
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Appearance White to off-white solidInferred from similar arylpropionic acids.
Solubility Soluble in organic solvents (e.g., methanol, DMSO), sparingly soluble in water.General property of carboxylic acids.
Acidity (pKa) ~4-5Typical range for carboxylic acids.

Hazard Identification and Toxicology

Based on the structural motifs, the following hazards are anticipated:

  • Skin and Eye Irritation: As a carboxylic acid, this compound is expected to be a skin and eye irritant. Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory tract.

  • Potential for Systemic Effects: While no specific data exists, some benzodioxole derivatives have been shown to have systemic toxicity. Metabolism by the liver's cytochrome P450 system is a potential pathway for the formation of reactive intermediates.

Table 2: GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

A risk-assessed approach is crucial when handling this compound. The following PPE and handling procedures are mandatory.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.

ppe_workflow start Handling (S)-2-(benzo[d]dioxol-5-yl)propanoic acid fume_hood Work in a certified chemical fume hood start->fume_hood goggles Wear chemical safety goggles and a face shield fume_hood->goggles gloves Wear nitrile or neoprene gloves goggles->gloves lab_coat Wear a lab coat gloves->lab_coat respirator Use a respirator if dust is generated lab_coat->respirator If applicable end Safe Handling Achieved lab_coat->end If no dust respirator->end

Caption: Recommended Personal Protective Equipment workflow.

Emergency Procedures

First Aid Measures:

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be wiped down with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills. For large spills, contact your institution's environmental health and safety department.

Fire and Explosion Hazards

As an organic solid, this compound is combustible.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray can also be used.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter the burning powder.

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. Carboxylic acids can react with a wide range of substances.

  • Conditions to Avoid: Avoid dust formation, excess heat, and direct sunlight.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Experimental Protocols

Illustrative Synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

The synthesis of chiral 2-arylpropionic acids can be achieved through various stereoselective methods. One common approach involves the use of chiral auxiliaries. An illustrative, though not exhaustive, synthetic route is presented below.

synthesis_workflow start Starting Materials: Benzo[d][1,3]dioxole-5-carbaldehyde Chiral Auxiliary step1 Step 1: Aldol-type condensation with a chiral auxiliary start->step1 intermediate1 Chiral Intermediate step1->intermediate1 step2 Step 2: Hydrogenation or other reductive step intermediate1->step2 intermediate2 Reduced Chiral Intermediate step2->intermediate2 step3 Step 3: Hydrolysis and removal of chiral auxiliary intermediate2->step3 product (S)-2-(benzo[d]dioxol-5-yl)propanoic acid step3->product purification Purification (e.g., Crystallization, Chromatography) product->purification end Final Product purification->end

Caption: A generalized workflow for the asymmetric synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the benzodioxole ring, a singlet for the methylenedioxy protons (-O-CH₂-O-), a quartet for the alpha-proton on the propanoic acid chain, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the benzodioxole ring, the methylenedioxy carbon, the carbonyl carbon, the alpha-carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band from approximately 2500-3300 cm⁻¹.

  • A strong C=O stretching band around 1700-1760 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the base peak. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

  • Electron Ionization (EI): Fragmentation would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Table 3: Summary of Analytical Techniques

TechniquePurposeExpected Key Features
¹H NMR Structural elucidation and purity assessmentAromatic, methylenedioxy, alpha-proton, methyl, and carboxylic acid proton signals.
¹³C NMR Confirmation of carbon frameworkDistinct signals for all carbon environments.
IR Spectroscopy Identification of functional groupsBroad O-H and strong C=O stretching bands.
Mass Spectrometry Molecular weight determination and fragmentation analysisMolecular ion peak and characteristic fragment ions.

Conclusion

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid should be handled with the care afforded to an irritating and potentially toxic substance. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Researchers and drug development professionals are encouraged to use this guide as a foundation for their own risk assessments and to always consult with their institution's safety office for specific guidance.

References

  • UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Dr. Oracle. (2025, October 18). What is the emergency treatment for acid exposure? [Link]

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. [Link]

  • Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881–893.
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]

  • Amazon AWS. Oxidation reaction of carboxylic acids. [Link]

  • Save My Exams. (2024, December 23). Reactions of Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. [Link]

  • Google Patents. (n.d.). WO1993013046A1 - Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

  • Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill? [Link]

  • Tengeiji, A., Nakata, K., Ono, K., Urayama, T., & Asano, Y. (2019). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution System. Molecules, 24(19), 3469. [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(benzo[D]dioxol-5-YL)propanoic acid. [Link]

  • Open Library Publishing Platform. (n.d.). 25.3 Formation and Reactions of Carboxylic Acids. [Link]

  • CWS. (2025, June 27). Fire class A: Safely detect and extinguish solids. [Link]

  • Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical research, 7(12), 1262–1268. [Link]

  • Tengeiji, A., Nakata, K., Ono, K., Urayama, T., & Asano, Y. (2019). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. [Link]

  • Api, A. M., Jones, L., & Lalko, J. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food
Exploratory

A Comprehensive Technical Guide to (S)-2-(benzo[d]dioxol-5-yl)propanoic acid: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates the privileged benzodioxole moiety and a stereogenic center at the alpha-position, renders it a valuable building block for the enantioselective synthesis of complex molecular targets. This technical guide provides a detailed overview of the compound's history, modern synthesis strategies—including classical resolution and asymmetric synthesis—and its applications as a key intermediate in the development of pharmacologically active agents. Detailed, field-proven protocols and the scientific rationale behind methodological choices are presented to equip researchers with a practical and in-depth understanding of this important chiral molecule.

Introduction and Historical Context

The benzodioxole (or 1,3-methylenedioxybenzene) ring is a prominent structural motif found in a vast array of natural products (e.g., safrole, berberine) and synthetic compounds with diverse and potent biological activities. Its value as a pharmacophore has driven considerable interest in the synthesis of functionalized benzodioxole derivatives. The specific compound, (S)-2-(benzo[d]dioxol-5-yl)propanoic acid, does not have a singular, celebrated moment of discovery. Instead, its history is interwoven with the evolution of stereochemistry in drug design. As the pharmaceutical industry shifted its focus from racemic mixtures to single enantiomers in the late 20th century to optimize efficacy and minimize side effects, the demand for versatile chiral building blocks like this acid grew substantially. Early access to this compound was likely achieved through the chemical resolution of its racemic precursor, a technique pioneered by Louis Pasteur. Its subsequent use as an intermediate in the synthesis of more complex chiral molecules cemented its place as a valuable tool in the synthetic chemist's arsenal.

Synthesis of Enantiopure (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

The primary challenge and focus of this guide is the efficient and scalable synthesis of the enantiomerically pure (S)-acid. Two principal strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

Preparation of Racemic 2-(benzo[d]dioxol-5-yl)propanoic Acid

A logical and common precursor for both resolution and asymmetric hydrogenation is the racemic acid, which is typically prepared from the readily available starting material, piperonal (3,4-methylenedioxybenzaldehyde). A common route involves the synthesis of the corresponding acrylic acid, followed by reduction.

Experimental Protocol: Synthesis of Racemic 2-(benzo[d]dioxol-5-yl)propanoic acid

  • Step A: Knoevenagel Condensation to form 2-(benzo[d]dioxol-5-yl)acrylic acid.

    • To a solution of piperonal (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-5 volumes), add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC until the piperonal is consumed.

    • Cool the reaction mixture and pour it into an excess of cold 2M hydrochloric acid.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(benzo[d]dioxol-5-yl)acrylic acid.

  • Step B: Reduction to the Propanoic Acid.

    • The acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

    • A hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C) (1-2 mol%), is added to the solution.

    • The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield the racemic 2-(benzo[d]dioxol-5-yl)propanoic acid as a solid.

Causality Behind Experimental Choices: The Knoevenagel condensation is a reliable method for forming the C=C double bond from the aldehyde. Pyridine acts as both the solvent and a base, while piperidine is a more effective basic catalyst for the condensation. The subsequent catalytic hydrogenation is a clean and high-yielding method for reducing the alkene without affecting the aromatic ring or the carboxylic acid.

Classical Chiral Resolution via Diastereomeric Salt Formation

Resolution is a robust, time-tested method for separating enantiomers.[1] It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[2] By reacting the racemic acid with a chiral base, two diastereomeric salts are formed, one of which can often be selectively crystallized.[1][3]

Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

  • Salt Formation: Dissolve racemic 2-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq) in a minimal amount of hot methanol or ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in the same solvent. Add this solution slowly to the solution of the racemic acid.

  • Crystallization: Allow the combined solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight. The less soluble diastereomeric salt, typically the [(S)-acid·(R)-amine] salt, will crystallize out.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the acid in the salt can be checked at this stage by a small-scale workup and analysis (e.g., chiral HPLC). If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the (S)-Acid: Suspend the purified diastereomeric salt in water and add 2M hydrochloric acid until the pH is ~1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Trustworthiness and Self-Validation: The success of a resolution is highly dependent on the choice of solvent and the precise stoichiometry of the resolving agent.[4] Using 0.5 equivalents of the chiral amine is often optimal, as it ensures that only the desired salt of one enantiomer precipitates, leaving the other enantiomer's salt in solution. The purity of the final product must be validated by measuring its specific rotation and, more definitively, by chiral chromatography.

Caption: Workflow for classical chiral resolution.

Asymmetric Synthesis via Catalytic Hydrogenation

Modern synthetic chemistry often favors direct asymmetric methods, which can be more atom-economical and efficient than classical resolution.[5] The most powerful technique for this transformation is the asymmetric hydrogenation of the precursor, 2-(benzo[d]dioxol-5-yl)acrylic acid, using a chiral transition metal catalyst.

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate and Catalyst Preparation: Prepare the 2-(benzo[d]dioxol-5-yl)acrylic acid substrate as described in section 2.1. The catalyst is typically formed in situ from a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., (S)-BINAP, (S,S)-DuPhos).

  • Reaction Setup: In a glovebox, charge a high-pressure reactor with the acrylic acid substrate (1.0 eq), the metal precursor (0.5-1.0 mol%), and the chiral ligand (e.g., 1.1 eq relative to the metal).

  • Hydrogenation: Degas the reactor and introduce a suitable solvent (e.g., deoxygenated methanol). Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Work-up and Isolation: After the reaction is complete (monitored by HPLC), vent the reactor and remove the solvent under reduced pressure. The residue can be purified by passing it through a short plug of silica gel to remove the catalyst, affording the (S)-acid.

  • Purity Analysis: The enantiomeric excess (ee) of the product must be determined by chiral HPLC analysis.

Authoritative Grounding & Causality: The success of this reaction hinges on the chiral ligand. Ligands like BINAP create a C₂-symmetric chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation.[6] This orientation ensures that hydrogen is delivered to only one face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand, solvent, and reaction conditions must be carefully optimized to achieve high enantioselectivity (>99% ee) and conversion.[7]

Applications in Drug Development

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral intermediate. The stereocenter it provides is often essential for the specific binding of a final drug molecule to its biological target, such as an enzyme or receptor.

Table 1: Examples of Complex Molecules Incorporating the Benzodioxole Moiety

Compound ClassTherapeutic AreaSignificance of the Benzodioxole Moiety
Benzodiazepine DerivativesNeurology (e.g., anticonvulsants)The rigid benzodioxole ring can orient other substituents for optimal receptor binding.
Chalcone Derivatives[8][9][10]Anti-inflammatory, AntimicrobialThe electron-donating nature of the ring system can modulate the electronic properties and biological activity of the entire molecule.
Amide-based Synergists[11]AntifungalCan enhance the efficacy of existing drugs by interacting with secondary binding sites or influencing physicochemical properties.

The use of the enantiomerically pure (S)-acid ensures that the final product is also a single enantiomer, avoiding the complications of isomeric mixtures in clinical development.

Conclusion

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid stands as a testament to the importance of chiral building blocks in modern chemical synthesis. While its history is one of quiet utility rather than landmark discovery, its value is undeniable. The methodologies for its preparation have evolved from classical, labor-intensive resolutions to highly efficient and elegant asymmetric catalytic processes. For researchers in drug discovery and development, a firm grasp of these synthetic routes provides access to a key structural motif, enabling the construction of novel, stereochemically defined molecules with the potential for significant therapeutic impact. The protocols and principles outlined in this guide offer a comprehensive foundation for the synthesis and application of this versatile chiral intermediate.

References

  • Title: N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide Source: Molbank (2017) URL: [Link]

  • Title: Application of chiral building blocks to the synthesis of drugs Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]

  • Title: Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts Source: Journal of the Chemical Society, Perkin Transactions 1 (2000) URL: [Link]

  • Title: Piperonal Source: Wikipedia URL: [Link]

  • Title: Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid Source: ResearchGate (2025) URL: [Link]

  • Title: A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution Source: Heterocycles (2012) URL: [Link]

  • Title: N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide Source: ResearchGate (2025) URL: [Link]

  • Title: (S)-2-Amino-3-(benzo[D][6][8]dioxol-5-YL)propanoic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives Source: European Journal of Medicinal Chemistry (2011) URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: Molecules (2004) URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate (2025) URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology (2015) URL: [Link]

  • Title: (S)-2-Amino-3-(benzo[d][6][8]dioxol-5-yl)propanoic acid hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids Source: Organic Chemistry Frontiers (2020) URL: [Link]

  • Title: Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids Source: Molecules (2013) URL: [Link]

  • Title: The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM Source: Daicel Chiral Technologies URL: [Link]

  • Title: The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black Pepper Reveals Pot Source: Sciencemadness.org (2016) URL: [Link]

  • Title: 6 Separation of enantiomers - Stereochemistry Source: University of Liverpool (2021) URL: [Link]

  • Title: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation Source: Harvard University URL: [Link]

  • Title: (E)-1-(2-Aminophenyl)-3-(benzo[d][6][8]dioxol-5-yl)prop-2-en-1-one Source: Molecules (2016) URL: [Link]

  • Title: Preparation method of piperonal Source:Google Patents URL
  • Title: (Z)-3-(Benzo[d][6][8]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acrylic acid Source: Pharmaffiliates URL: [Link]

  • Title: 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid Source: Chem-Space URL: [Link]

  • Title: 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole Source: ResearchGate (2014) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Preclinical Evaluation of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid: Pharmacokinetics and Metabolic Stability

Application Note & Protocol Guide | Version 2.0 Introduction & Scientific Rationale The Compound (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral 2-arylpropionic acid (2-APA), structurally analogous to the "profen"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Introduction & Scientific Rationale

The Compound

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral 2-arylpropionic acid (2-APA), structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. It features a 1,3-benzodioxole (methylenedioxy) moiety fused to the aromatic ring.

The "Dual-Edged" Challenge

Developing this compound requires navigating two opposing biochemical forces:

  • Chiral Efficacy (The "Profen" Rule): For most 2-APAs, the

    
    -enantiomer is the pharmacologically active "eutomer" (inhibiting COX enzymes), while the 
    
    
    
    -enantiomer is often inactive but undergoes unidirectional metabolic inversion to the
    
    
    -form in vivo. Administering the pure
    
    
    -isomer theoretically reduces metabolic load and onset time.
  • Metabolic Liability (The Benzodioxole Alert): The methylenedioxy ring is a known "structural alert." It is susceptible to CYP450-mediated oxidation, leading to the formation of carbene intermediates that can irreversibly bind to the heme iron of CYP enzymes (Mechanism-Based Inhibition), potentially causing drug-drug interactions (DDIs) or hepatotoxicity.

Study Objective

This guide details the in vivo study design to evaluate the pharmacokinetics (PK) , chiral stability , and metabolic safety of the (S)-enantiomer in a rodent model.

Experimental Workflow Design

The following directed acyclic graph (DAG) outlines the critical path for the study, highlighting the decision nodes for chiral stability and toxicity.

StudyDesign Formulation Formulation Strategy (Solubility & pH) Dosing In Vivo Dosing (Rat IV/PO) Formulation->Dosing 5 mg/kg IV 20 mg/kg PO Sampling Microsampling (Plasma/Urine) Dosing->Sampling 0-24h Timepoints Bioanalysis Chiral LC-MS/MS (Enantioseparation) Sampling->Bioanalysis Quench & Extract Data PK & Tox Analysis Bioanalysis->Data R/S Ratio Data->Formulation If Bioavail < 20%

Figure 1: Critical path workflow for the pharmacokinetic evaluation of chiral 2-APAs.

Detailed Protocols

Protocol A: Formulation & Dose Preparation

Rationale: 2-APAs are weak acids (


). They are poorly soluble in water at low pH but soluble as salts. The benzodioxole ring adds lipophilicity (

).

Reagents:

  • (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (>99% ee)[1]

  • PEG 400 (Polyethylene glycol)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • 0.1 M NaOH (for pH adjustment)

Procedure:

  • Weighing: Accurately weigh the required amount of the (S)-acid.

  • Co-solvent Addition: Add PEG 400 (40% of final volume) and vortex until a slurry forms.

  • Solubilization: Add sterile water (50% of final volume).

  • pH Adjustment: Dropwise add 0.1 M NaOH while monitoring pH. Target pH 7.4–8.0. The solution should become clear as the sodium salt forms. Critical: Do not exceed pH 8.5 to avoid potential chemical racemization.

  • Final Volume: Adjust to final volume with PBS.

  • Filtration: Filter through a 0.22

    
     PVDF syringe filter for sterilization.
    

Dosing Regimen (Rat):

  • IV Bolus: 5 mg/kg (Tail vein or Jugular cannula). Volume: 2 mL/kg.

  • Oral Gavage (PO): 20 mg/kg. Volume: 5 mL/kg.

Protocol B: In Vivo Sampling & Bioanalysis (Chiral LC-MS/MS)

Rationale: Standard reverse-phase chromatography cannot distinguish enantiomers. A chiral stationary phase is required to detect if the (S)-isomer inverts to the (R)-isomer in vivo.

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint/route).

Sampling Schedule:

  • Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Collect 200

    
     blood into 
    
    
    
    EDTA tubes. Centrifuge at 4°C to harvest plasma.

Bioanalytical Method (Self-Validating System):

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g.,

    
    -Naproxen) or a structural analog (e.g., Ibuprofen) to correct for extraction efficiency.
    
  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.

LC-MS/MS Conditions:

Parameter Setting

| Column | Chiralcel OJ-3R or Chiralpak AD-3R (150 x 2.1 mm, 3


) |
| Mobile Phase A  | 0.1% Formic Acid in Water |
| Mobile Phase B  | Acetonitrile |
| Mode  | Isocratic (typically 40-60% B) to ensure baseline separation of enantiomers. |
| Detection  | ESI Negative Mode (COO- transition). |
| MRM Transitions  | Parent 

Fragment (loss of

). |

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between (R) and (S) peaks.
    
  • Racemization Check: Inject a pure (S)-standard. If an (R)-peak appears in the standard injection, the method is inducing racemization (artifact) and must be optimized (lower temperature, adjust pH).

Metabolic Pathway Analysis

Understanding the fate of the molecule is crucial. The diagram below illustrates the competing pathways: the desired pharmacological path vs. the toxicological risk.

Metabolism cluster_tox Toxicological Liability S_Acid (S)-Parent Acid (Active COX Inhibitor) S_Gluc (S)-Acyl Glucuronide (Excretion) S_Acid->S_Gluc UGTs CoA_Ester (S)-Acyl-CoA Thioester S_Acid->CoA_Ester Acyl-CoA Synthetase Catechol Catechol Metabolite (Ring Opening) S_Acid->Catechol CYP450 (O-dealkylation) R_Acid (R)-Parent Acid (Inactive) CoA_Ester->R_Acid Racemase (Inversion Unlikely for S->R) Quinone o-Quinone (Hepatotoxicity) Catechol->Quinone Oxidation

Figure 2: Metabolic fate of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid. Note the "Toxicological Liability" pathway involving benzodioxole ring opening.

Data Analysis & Interpretation

Summarize PK data in the following format. Calculate parameters using non-compartmental analysis (NCA).

Expected Pharmacokinetic Parameters (Template)
ParameterUnitIV (5 mg/kg)PO (20 mg/kg)

hN/A[Observed]


[Observed][Observed]


[Calculated][Calculated]

h[Calculated][Calculated]

(Clearance)

[Calculated]N/A

(Bioavailability)
%100

Chiral Ratio S:R> 99:1 (Ideal)Monitor for inversion
Critical Checkpoints
  • Chiral Inversion: If the (R)-enantiomer appears in plasma after dosing pure (S), calculate the Inversion Ratio. Note: For profens,

    
     is common; 
    
    
    
    is rare but possible via CoA racemase.
  • Bioavailability (

    
    ):  If 
    
    
    
    , consider first-pass metabolism (likely CYP-mediated ring opening) or poor solubility.
  • Toxicity Markers: If rapid clearance is observed alongside elevated liver enzymes (ALT/AST) in separate tox studies, suspect Mechanism-Based Inhibition (MBI) via the benzodioxole carbene pathway.

References

  • FDA Guidance (1992). Development of New Stereoisomeric Drugs.[2][3][4] U.S. Food and Drug Administration.[2][3][5][6][7] [Link]

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology. [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. [Link]

  • Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide.[8] Biochemical Pharmacology. [Link]

Sources

Application

Application Notes and Protocols for the Use of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid in Cell Culture

Abstract This document provides a comprehensive guide for the solubilization, handling, and application of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (CAS 877171-11-4) in in vitro cell culture experiments. It is important...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (CAS 877171-11-4) in in vitro cell culture experiments. It is important to note that specific experimental data regarding the solubility and biological activity of this particular compound are limited in publicly available literature. Therefore, the protocols and recommendations outlined herein are based on its chemical structure—a carboxylic acid with a hydrophobic benzodioxole moiety—and established best practices for handling novel small molecules in a research setting. This guide offers detailed, step-by-step protocols for stock solution preparation, dilution into aqueous culture media, and the establishment of essential experimental controls to ensure data integrity and reproducibility.

Introduction and Scientific Context

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carboxylic acid featuring a benzodioxole functional group. The benzodioxole ring system is a structural motif found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] Derivatives of benzodioxole have been explored as auxin receptor agonists and for their potential to modulate various signaling pathways.[4][5]

The primary challenge in utilizing compounds like (S)-2-(benzo[d]dioxol-5-yl)propanoic acid in cell-based assays is their limited aqueous solubility. The hydrophobic nature of the benzodioxole ring system counteracts the solubilizing effect of the carboxylic acid group.[6][7] Direct dissolution in cell culture medium is often impractical and can lead to precipitation, resulting in inconsistent and unreliable experimental outcomes.

This application note addresses this challenge by providing a robust framework for its use, emphasizing the creation of a concentrated stock solution in an appropriate organic solvent and subsequent careful dilution to the final working concentration.

Physicochemical Properties & Solubility Strategy

The molecular structure dictates a dual-solubility character. While the carboxylic acid group can engage in hydrogen bonding with water, the larger, nonpolar benzodioxole component makes the molecule predominantly hydrophobic.[7]

Solubility Strategy: The most effective strategy for solubilizing hydrophobic compounds for cell culture is to first dissolve them in a sterile, water-miscible organic solvent at a high concentration. This concentrated stock solution can then be serially diluted into the aqueous cell culture medium, ensuring the final concentration of the organic solvent is kept at a non-toxic level (typically below 0.5%).[8]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for most small molecules due to its high solubilizing power and miscibility with water. It is critical to use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination.

  • Ethanol: An alternative to DMSO. While less potent as a solvent for highly hydrophobic compounds, it is also effective and can be less toxic to certain sensitive cell lines.

The following table summarizes key properties and recommendations:

PropertyValue / RecommendationRationale & Citation
Molecular Formula C₁₀H₁₀O₄Based on chemical structure.[9]
Molecular Weight 194.18 g/mol Based on chemical structure.[10]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing capacity for organic compounds and miscibility with aqueous media.[11]
Secondary Solvent Ethanol (Absolute, ≥99.5%)A viable alternative to DMSO, though potentially less effective for this structure.[12]
Aqueous Solubility Predicted to be lowThe hydrophobic benzodioxole moiety dominates the hydrophilic carboxylic acid group.[6][7]
Stock Solution Conc. 10-50 mM (in DMSO)Creates a concentrated stock to minimize the final volume of solvent added to cell cultures.
Final Solvent Conc. <0.5%, ideally ≤0.1% High concentrations of DMSO can induce cell stress, differentiation, or toxicity.[8]

Protocols for Solution Preparation

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the preparation of a concentrated stock solution, which is the foundational step for all subsequent experiments.

Materials:

  • (S)-2-(benzo[d]dioxol-5-yl)propanoic acid powder

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weigh paper

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing: Before opening the vial of the compound, centrifuge it briefly to ensure all powder is collected at the bottom.

  • Weighing: Carefully weigh out 1.94 mg of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (MW = 194.18 g/mol ).

    • Expert Insight: Weighing a slightly larger amount (e.g., 5 mg) and adjusting the solvent volume accordingly can reduce measurement error associated with small masses.

  • Solubilization: Transfer the weighed powder to a sterile vial. Add 1.0 mL of anhydrous DMSO to the vial.

    • Calculation: (1.94 mg / 194.18 g/mol ) / 1.0 mL = 10 mM

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, use one of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[11]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Prolonged heating can degrade some compounds.[11]

  • Sterilization: The high concentration of DMSO is generally sufficient to maintain sterility. If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[8]

cluster_prep Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve check Fully Dissolved? dissolve->check check->dissolve No aliquot 4. Aliquot into Vials check->aliquot Yes store 5. Store at -80°C aliquot->store

Figure 1: Workflow for preparing a concentrated DMSO stock solution.

Protocol for Preparing Working Solutions in Culture Medium

This is a critical step where precipitation is most likely to occur. The key is to perform a rapid dilution into pre-warmed medium and mix immediately.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature. Centrifuge briefly to collect the contents.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum) is pre-warmed to 37°C.

    • Expert Insight: The presence of proteins in fetal bovine serum (FBS) can help stabilize hydrophobic compounds and prevent precipitation. A multi-step dilution involving serum has been shown to be effective for challenging compounds.[13]

  • Intermediate Dilution (Optional but Recommended): For achieving very low final concentrations, perform an intermediate serial dilution in 100% DMSO first.

  • Final Dilution: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of pre-warmed complete culture medium.

  • Immediate Mixing: Immediately after adding the DMSO stock to the medium, vortex or pipette-mix vigorously to ensure rapid and uniform dispersion. Do not allow the concentrated DMSO to sit in the medium before mixing.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high for the medium. See the Troubleshooting section.

  • Application: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions.

cluster_dilution Working Solution Workflow thaw 1. Thaw Stock Aliquot dilute 3. Add Stock to Medium (e.g., 1:1000) thaw->dilute warm_medium 2. Pre-warm Culture Medium to 37°C warm_medium->dilute mix 4. VORTEX IMMEDIATELY dilute->mix inspect 5. Inspect for Precipitation mix->inspect use 6. Add to Cells Immediately inspect->use Clear troubleshoot Go to Troubleshooting inspect->troubleshoot Precipitate

Figure 2: Critical workflow for diluting DMSO stock into aqueous culture medium.

Experimental Design: The Importance of Controls

To generate trustworthy and publishable data, the following controls are non-negotiable.

  • Vehicle Control: This is the most critical control. Every experiment must include a condition where cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the compound. This allows you to distinguish the effect of the compound from any effect of the solvent itself.

  • Untreated Control: Cells treated with culture medium alone. This serves as the baseline for normal cell health and behavior.

  • Positive Control: A known compound that induces the expected effect (e.g., a known cytotoxic agent like Doxorubicin in a viability assay). This validates that the assay is working correctly.

Protocol: Determining Solvent Tolerance

Before starting experiments with the compound, it is essential to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting its viability or function.

  • Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Prepare Dilutions: Prepare a series of DMSO dilutions in your culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% vehicle control).

  • Treat Cells: Replace the medium in the wells with the various DMSO dilutions.

  • Incubate: Incubate for the longest duration planned for your experiments (e.g., 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, as described below) to measure the effect of the solvent at each concentration.

  • Analysis: Choose the highest DMSO concentration that shows no significant difference in viability compared to the 0% control. This will be your maximum allowable solvent concentration for all future experiments.

Example Application: Cell Viability MTT Assay

This protocol provides an example of how to test the effect of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid on cell proliferation.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare Compound Dilutions: Prepare a range of working concentrations of the compound in pre-warmed medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). Crucially, ensure the final DMSO concentration is identical in all wells and does not exceed the predetermined tolerance level. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions or control media to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Hypothetical Biological Targets and Pathways

While the specific mechanism of action for (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is unknown, the benzodioxole scaffold is present in compounds known to interact with various cellular targets. Research on structurally related molecules suggests potential areas of investigation:

  • Anticancer Activity: Many benzodioxole derivatives have been synthesized and tested for cytotoxic effects against various cancer cell lines.[1][3] Potential mechanisms could involve the induction of apoptosis or cell cycle arrest.

  • Enzyme Inhibition: The structure could potentially interact with enzymatic active sites, such as those of kinases or metabolic enzymes.

  • Receptor Agonism/Antagonism: As seen with auxin receptors, this scaffold can be adapted to fit into ligand-binding pockets of cellular receptors.[4]

Researchers could use this compound to screen for effects on cell proliferation, apoptosis (e.g., via Caspase-3/7 activity assays), or specific signaling pathways (e.g., via Western blot for key phosphoproteins).

cluster_pathway Hypothetical Signaling Cascade Compound (S)-2-(benzo[d]dioxol-5-yl) propanoic acid Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition or Activation Kinase1 Downstream Kinase 1 Target->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Figure 3: A generic, hypothetical signaling pathway for investigation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Media Concentration is above the solubility limit in the aqueous medium. / Improper dilution technique.Decrease the final concentration. / Ensure rapid mixing into pre-warmed media. / Try a multi-step dilution protocol, adding the DMSO stock to a small volume of pure FBS before diluting into the final medium.[13]
High Toxicity in Vehicle Control Final DMSO concentration is too high for the cell line. / DMSO stock is contaminated or oxidized.Perform a solvent tolerance assay and reduce the final DMSO concentration. / Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
No Observable Effect Compound is inactive at the tested concentrations. / Compound has degraded. / Compound precipitated out of solution.Increase the concentration range. / Use a fresh aliquot from -80°C storage; avoid repeated freeze-thaw cycles. / Visually confirm the absence of precipitation in your working solution.
Inconsistent Results Incomplete dissolution of stock solution. / Cell plating density is uneven. / Precipitation of compound during the experiment.Ensure the stock solution is fully dissolved before aliquoting. / Use proper cell counting and seeding techniques. / Check for precipitation in the wells under a microscope at the end of the experiment.

References

  • (S)-2-Amino-3-(benzo[D][15][16]dioxol-5-YL)propanoic acid. PubChem. [Link]

  • (S)-2-Amino-3-(benzo[d][15][16]dioxol-5-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. Unknown Source. [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Carboxylic Acids. Kimpur. [Link]

  • How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. ResearchGate. [Link]

  • Propanoic acid, 2,2-dimethyl-, 1,3-benzodioxol-5-ylmethyl ester. Scent.vn. [Link]

  • 3-(Benzodioxol-5-yl)propionic acid. PubChem. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. IBB PAS Repository. [Link]

  • CHAPTER 5. WIReDSpace. [Link]

  • Propanoic acid, 2,2-dimethyl-, 1,3-benzodioxol-5-ylmethyl ester. PubChemLite. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

Sources

Method

A Robust LC-MS/MS Method for the Chiral and Achiral Analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid. Recognizing the dual needs of quantitative analysis and stereospecific identification in drug development, we provide two distinct, validated protocols: a rapid achiral method for high-throughput quantification and a highly selective chiral method for enantiomeric separation and purity assessment. The guide delves into the rationale behind critical experimental choices, from sample preparation using Solid-Phase Extraction (SPE) to optimize analyte recovery and minimize matrix effects, to the fine-tuning of chromatographic and mass spectrometric parameters. Detailed step-by-step protocols, data tables, and workflow diagrams are provided to ensure successful implementation by researchers in pharmaceutical and analytical laboratories.

Introduction

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral carboxylic acid featuring the benzodioxole moiety, a structural motif present in various pharmacologically active compounds. The analysis of such molecules is critical in drug discovery, development, and quality control. The stereochemistry, denoted by the (S)-configuration, can be pivotal to a drug's efficacy and safety profile, as enantiomers often exhibit different pharmacological and toxicological properties.[1] Consequently, analytical methods must not only be able to quantify the analyte accurately but also distinguish between its enantiomers.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier analytical technique for this task due to its exceptional sensitivity and selectivity.[2][3] However, developing a robust method for a chiral, acidic compound presents specific challenges:

  • Chromatographic Retention and Peak Shape: As a carboxylic acid, the analyte's retention on a reversed-phase column is highly dependent on the mobile phase pH, which affects its ionization state.

  • Ionization Efficiency: The acidic proton makes the molecule ideally suited for negative mode electrospray ionization (ESI), but mobile phase composition must be carefully selected to ensure compatibility and maximize signal.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with analyte ionization, a phenomenon known as ion suppression, which compromises accuracy.[4]

  • Enantiomeric Separation: Distinguishing between the (S)- and (R)-enantiomers requires a chiral stationary phase (CSP) and specialized mobile phase conditions that are compatible with MS detection.[5][6][7]

This guide provides a self-validating framework and detailed protocols to overcome these challenges, offering a dual-method approach for both routine quantification and detailed stereoisomeric analysis.

Experimental Design and Rationale

Overall Analytical Workflow

The analytical process is designed for robustness and clarity, proceeding from sample preparation to final data analysis. The workflow ensures that matrix interferences are minimized before instrumental analysis, and the appropriate chromatographic method is selected based on the analytical objective.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Sample->SPE Load Elute Elution & Reconstitution SPE->Elute Wash & Elute LC_Achiral Achiral UPLC (Quantitative Analysis) Elute->LC_Achiral LC_Chiral Chiral HPLC (Enantiomeric Separation) Elute->LC_Chiral MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC_Achiral->MS LC_Chiral->MS Quant Quantification (Calibration Curve) MS->Quant Purity Enantiomeric Purity (% Area Calculation) MS->Purity

Caption: Overall workflow for the LC-MS/MS analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Materials and Instrumentation
Item Description
Analytical Standard (S)-2-(benzo[d]dioxol-5-yl)propanoic acid, >98% purity
Internal Standard (IS) (S)-2-(benzo[d]dioxol-5-yl)propanoic acid-d3 (or a suitable structural analog)
Solvents LC-MS grade Acetonitrile, Methanol, and Water
Additives Formic acid (≥99%), Ammonium hydroxide
SPE Cartridges Mixed-Mode Strong Anion Exchange (MAX) SPE cartridges
Achiral LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Chiral LC Column Amylose-based Chiral Stationary Phase (e.g., Chiralpak IA), 4.6 x 150 mm, 3 µm
LC System UHPLC system for achiral analysis; HPLC system for chiral analysis
Mass Spectrometer Triple quadrupole mass spectrometer with an ESI source
Rationale for Method Choices
  • Sample Preparation: Solid-Phase Extraction (SPE) was selected over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[8] For an acidic analyte in a complex matrix like plasma, a mixed-mode anion exchange SPE sorbent provides superior cleanup by combining reversed-phase and ion-exchange retention mechanisms. This dual retention robustly removes phospholipids and proteins, significantly reducing matrix-induced ion suppression and leading to more accurate and precise results.[4][8]

  • Chromatography:

    • Achiral: A sub-2 µm C18 column provides high efficiency and rapid analysis times suitable for quantitative studies. The use of formic acid in the mobile phase ensures consistent protonation of the carboxylic acid, leading to sharp, symmetrical peaks and stable retention times.[3]

    • Chiral: A polysaccharide-based (amylose) chiral stationary phase is chosen for its broad applicability in separating chiral acids.[7][9] These columns can be operated in reversed-phase mode, making them directly compatible with ESI-MS without complex mobile phase modifications that could compromise sensitivity.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode is the logical choice. The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, resulting in high sensitivity.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[2] This technique monitors a specific precursor-to-product ion transition, filtering out background noise and ensuring that the signal is highly specific to the analyte of interest.

Detailed Protocols

Protocol 1: Sample Preparation (from Plasma)
  • Pre-treatment: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds. This step lyses cells and disrupts protein binding.[10]

  • SPE Conditioning: Condition a mixed-mode anion exchange SPE plate by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: Pass 1 mL of 5% ammonium hydroxide in water to wash away acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol to wash away lipids and other non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol into a clean collection plate. The formic acid neutralizes the anionic site on the sorbent, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Achiral LC-MS/MS Method (Quantification)

This method is optimized for high-throughput analysis.

Parameter Setting
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Total Run Time 4.0 minutes
Protocol 3: Chiral LC-MS/MS Method (Enantiomeric Separation)

This method is designed for baseline separation of the (S) and (R) enantiomers.

Parameter Setting
LC Column Amylose-based CSP, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Gradient Isocratic, 40% B
Total Run Time 15 minutes
Mass Spectrometry Parameters

The following parameters are applicable to both LC methods.

Parameter Setting
Ionization Mode ESI, Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical) Molecular Formula: C₁₀H₁₀O₄, MW: 194.18. [M-H]⁻ = 193.17

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
Analyte193.2149.115Quantifier (Loss of CO₂)
Analyte193.2121.125Qualifier
IS (Analyte-d3)196.2152.115Quantifier

Expected Results and Performance

The successful implementation of these protocols should yield high-quality, reproducible data.

Method Selection Logic

The choice between the achiral and chiral methods depends entirely on the analytical question. The following diagram illustrates the decision-making process.

Method_Selection Start Analytical Goal? Achiral Use Achiral Method (Protocol 2) - High Throughput - Total Concentration Start->Achiral  Quantification of Total Drug Chiral Use Chiral Method (Protocol 3) - Enantiomeric Ratio - Stereochemical Purity Start->Chiral Enantiomeric Purity or Ratio

Caption: Decision diagram for selecting the appropriate LC-MS/MS method.

Expected Method Performance Characteristics

The achiral quantitative method should be validated according to regulatory guidelines. Expected performance is summarized below.

Parameter Expected Result
Linearity (R²) > 0.995
LLOQ ≤ 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Analyte Recovery > 85%
Matrix Effect < 15%

For the chiral method, the primary performance metric is the resolution (Rs) between the enantiomeric peaks, which should be >1.5 for baseline separation. Enantiomeric purity is calculated based on the relative peak areas of the two enantiomers.

Conclusion

This application note provides a dual-pronged, robust, and highly selective LC-MS/MS strategy for the analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid. By offering distinct, optimized protocols for both high-throughput achiral quantification and high-resolution chiral separation, this guide equips researchers and drug development professionals with the necessary tools to generate accurate and reliable data. The detailed explanation of the rationale behind each methodological choice, from sample preparation to final detection, ensures that the protocols are not only followed but also understood, allowing for easier adaptation and troubleshooting.

References

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing).

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.

  • 1,3-Benzodioxole | C7H6O2. PubChem.

  • 1,3-Benzodioxole. NIST WebBook.

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.

  • How to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum.

  • Benzodioxole fentanyl. mzCloud.

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. PMC.

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.

  • Chromatogram of chiral separation by LC-MS 2 of 5. ResearchGate.

  • Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Phenomenex.

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America.

  • (S)-2-Amino-3-(benzo[D][4][11]dioxol-5-YL)propanoic acid. PubChem.

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.

  • (S)-2-Amino-3-(benzo[d][4][11]dioxol-5-yl)propanoic acid hydrochloride. PubChem.

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent.

  • LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI.

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Chromatography A.

Sources

Technical Notes & Optimization

Troubleshooting

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid solubility problems and solutions

[1][2] Status: Operational Ticket Focus: Solubility Troubleshooting & Formulation Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Physicochemical Profile Before troubleshooting, you must under...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket Focus: Solubility Troubleshooting & Formulation Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Profile

Before troubleshooting, you must understand the molecule's behavior. (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a lipophilic chiral carboxylic acid.[1] It shares structural homology with arylpropionic acid NSAIDs (like Benoxaprofen or Naproxen) but contains a benzodioxole ring which increases lipophilicity.[1]

  • Chemical Nature: Weak Acid (Carboxylic acid).[1]

  • Estimated pKa: ~4.4 – 4.8 (Typical for

    
    -arylpropionic acids).[1]
    
  • LogP (Octanol/Water): ~2.5 – 3.0 (Lipophilic).[1]

  • Solubility Rule: Insoluble in acidic media (pH < 4); Soluble in alkaline media (pH > 6) as a salt; Highly soluble in organic solvents (DMSO, Ethanol).[1]

The Core Problem: Most users encounter "crashing out" (precipitation) because they attempt to dilute a high-concentration organic stock (DMSO) directly into a low-pH or high-ionic-strength aqueous buffer.[1]

Diagnostic Triage: Where is the failure occurring?

Use this decision matrix to identify your specific failure mode.

SolubilityTriage Start Start: Identify Issue Solvent Primary Solvent? Start->Solvent Aqueous Aqueous Buffer (PBS, Media) Solvent->Aqueous Direct Dissolution Organic Organic Stock (DMSO, EtOH) Solvent->Organic Stock Prep Cloudy Cloudy/Precipitate? Aqueous->Cloudy CheckConc Check Concentration. > 100 mM? Organic->CheckConc CheckPH Check pH. Is pH < pKa (4.5)? Cloudy->CheckPH Viscosity Viscous/Gelling? Sol3 Solution: Warm gently (37°C) or Sonicate Viscosity->Sol3 Sol1 Solution: Adjust pH > 7.0 or use Co-solvent CheckPH->Sol1 Yes (Acidic) Sol2 Solution: Use 'Solvent Shifting' Protocol CheckPH->Sol2 No (Neutral but crashed) CheckConc->Viscosity High Conc

Figure 1: Decision tree for identifying the root cause of solubility failure based on solvent system and observation.[1]

Issue 1: "It won't dissolve in my buffer." (Aqueous Solubility)[1][2][3]

The Science: As a carboxylic acid with a pKa


 4.5, this molecule exists in two states:[2]
  • Protonated (Uncharged): At pH < 4.5. High lipophilicity, insoluble in water.[1]

  • Deprotonated (Anionic): At pH > 6.5. Charged carboxylate, soluble in water.[1]

Troubleshooting Protocol: If you are trying to dissolve the solid powder directly into water or PBS:

  • Check the pH: Standard distilled water often has a pH of 5.5 (due to dissolved CO₂).[1] This is too close to the pKa, causing poor solubility.

  • The "Base-Titration" Method (Recommended):

    • Suspend the specific amount of compound in water (it will look cloudy).[1]

    • Add 1.0 M NaOH dropwise while stirring.

    • Monitor clarity. As the pH rises above 6.0, the solution should clear as the sodium salt forms.

    • Warning: Do not exceed pH 9.0 to avoid potential racemization of the (S)-center over prolonged periods, though aryl propanoic acids are generally stable at moderate pH.[1]

  • Buffer Incompatibility: Avoid buffers with high ionic strength (like 10x PBS) initially, as the "Salting Out" effect can reduce solubility of the organic anion.[1]

Issue 2: "It crashed out when I added water to my DMSO stock."

The Science: This is the most common failure mode in biological assays.[1] You have a clear 100 mM DMSO stock. You pipette 1 µL into 999 µL of media. It instantly forms a white cloud.

  • Mechanism: DMSO is a chaotropic solvent (disrupts water structure).[1] When water is added, the dielectric constant changes rapidly. The hydrophobic benzodioxole ring drives the molecules to aggregate (nucleate) faster than they can disperse. This is known as the "Kinetic Solubility Trap."[1]

The "Solvent Shifting" Protocol: To safely dilute from DMSO to Aqueous without precipitation:

StepActionRationale
1 Prepare Intermediate Dilute your DMSO stock 1:10 into a Co-solvent (e.g., PEG400 or Propylene Glycol) first.[1]
2 Vortex High Ensure the intermediate is fully mixed.
3 Slow Addition Add the aqueous buffer to the intermediate (not vice versa) slowly while vortexing.
4 Final Concentration Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, but keep the compound solubilized.

Visualization of the "Crash Out" Phenomenon:

CrashOut Stock DMSO Stock (Solvated Monomers) Mix Rapid Mixing with Water Stock->Mix Dilution Supersat Supersaturation (Unstable State) Mix->Supersat Dielectric Shift Nucleation Nucleation (Aggregates Form) Supersat->Nucleation Hydrophobic Effect Precip Precipitation (Visible Solid) Nucleation->Precip Ostwald Ripening

Figure 2: The kinetic pathway of precipitation when diluting hydrophobic stocks into aqueous media.[1]

Issue 3: Advanced Formulation (Animal Studies)

For in vivo studies (IP or PO dosing), simple DMSO/Water mixtures are often insufficient or toxic.[1]

Recommended Vehicles:

  • Methylcellulose Suspension (0.5% - 1%):

    • Best for: Oral gavage (PO).[1]

    • Protocol: Micronize the powder.[1] Add to 0.5% Methylcellulose (400 cP) in water. Sonicate to create a stable suspension.

    • Note: This does not dissolve the drug; it suspends it. Bioavailability depends on dissolution rate in the gut.

  • Cyclodextrin Complexation (HP-β-CD):

    • Best for: Intravenous (IV) or Intraperitoneal (IP) injection.[1]

    • Protocol: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water. Add the compound. Sonicate at 37°C for 30-60 minutes.

    • Mechanism:[1][3] The benzodioxole ring encapsulates inside the hydrophobic cyclodextrin cavity, shielding it from water.

Protocol: Preparation of the Sodium Salt

If you require a water-soluble powder form, convert the acid to its sodium salt.

Materials:

  • (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (Free Acid)[1]

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )[1]
  • Ethanol[1][4][5]

  • Water[1][6][7]

Step-by-Step:

  • Dissolution: Dissolve 1 equivalent of the Free Acid in a minimal volume of Ethanol.[1]

  • Neutralization:

    • Option A (Gentle): Add 1.0 equivalent of

      
       dissolved in water.[1] Stir until CO₂ evolution ceases.
      
    • Option B (Fast): Add 1.0 equivalent of 1M NaOH in ethanol/water.

  • Evaporation: Remove the solvent using a rotary evaporator (Rotavap) at 40°C.

  • Drying: Dry the resulting white solid under high vacuum or lyophilize.

  • Result: The resulting sodium salt will be significantly more water-soluble than the parent acid.[1]

Frequently Asked Questions (FAQ)

Q: Will the (S)-enantiomer racemize in solution? A: Aryl propanoic acids are generally configurationally stable at neutral and acidic pH.[1] However, prolonged exposure to strong bases (pH > 10) or high heat can induce racemization via enolization. Always store stock solutions at -20°C.

Q: Can I use DMSO stocks for cell culture? A: Yes, but keep the final DMSO concentration below 0.5% (v/v).[1] If the compound precipitates upon addition to media, try the "Solvent Shifting" method (Section 4) or pre-warm the media to 37°C.

Q: Why does my solution turn yellow over time? A: Benzodioxole rings can be sensitive to oxidation (opening to catechol derivatives) if exposed to light and air for long periods.[1] Store solid and solution protected from light (amber vials).

References
  • Lipinski, C. A., et al. (2012).[1] Compound properties and drug quality in drug discovery: Solubility and permeability.[1] (Discusses general solubility rules for lipophilic acids).[1]

  • Avdeef, A. (2007).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound precipitation: The "Kinetic Solubility" trap. (Explains the DMSO crash-out mechanism).[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1] (Review of salt formation and cyclodextrin strategies).

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[1] (Provides pKa data for aryl propanoic acid classes).

Sources

Optimization

Technical Support Center: (S)-2-(benzo[d]dioxol-5-yl)propanoic acid Assay Interference

Welcome to the technical support center for assays involving (S)-2-(benzo[d]dioxol-5-yl)propanoic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving (S)-2-(benzo[d]dioxol-5-yl)propanoic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during analytical and biochemical assays. Our focus is on providing practical, experience-driven advice to ensure the accuracy and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues that arise when working with (S)-2-(benzo[d]dioxol-5-yl)propanoic acid and its enantiomers.

Q1: What are the most common reasons for poor or no chiral resolution of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid in HPLC?

A1: Achieving successful chiral separation is a multi-factorial process. When resolution is poor or absent, a systematic evaluation is critical.[1] Key areas to investigate include:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is paramount. Structural similarity to other compounds does not guarantee similar behavior on a given chiral column.[2] If you are not seeing separation, the first step is to verify that the chosen CSP is appropriate for your analyte's class.

  • Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, can dramatically impact enantiomeric selectivity.[2]

  • Confirmation of Chirality: Ensure that your analyte is indeed chiral and not a meso compound or a racemic mixture that is not resolving under the current conditions.[1][3]

  • Column Health: Over time, columns can become contaminated or degrade, leading to a loss of resolution.[1]

Q2: I'm observing ghost peaks in my chromatogram. What are the likely sources?

A2: Ghost peaks are spurious peaks that can interfere with the quantification of your analyte. Common causes include:

  • Contamination: This can originate from the mobile phase, the sample itself, or carryover from previous injections.[4] Using high-purity solvents and reagents is essential.[5]

  • Sample Degradation: The analyte may be degrading in the sample solvent or on the column.

  • System Contamination: The injector, tubing, or detector cell can harbor contaminants from previous analyses. A thorough system wash is often required.[4]

Q3: My peak shapes are poor (tailing or fronting). What should I do?

A3: Asymmetrical peaks can compromise resolution and integration accuracy.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by column overload.[1][6] Consider reducing the sample concentration or injection volume.[1]

  • Peak Fronting: This is often a result of poor column performance, an inappropriate mobile phase flow rate, or contamination.[6]

  • Column Overload: Injecting too much sample can lead to broadened and distorted peaks.[6]

Q4: Can the benzo[d]dioxol-5-yl moiety itself cause assay interference?

A4: Yes, certain chemical substructures can be sources of non-specific activity or assay interference, often referred to as "nuisance compounds" or Pan-Assay Interference Compounds (PAINS).[7][8] While the benzo[d]dioxol-5-yl group is not a classic PAINS structure, compounds containing it have been investigated for a wide range of biological activities.[9][10][11][12][13][14] It is important to consider that such compounds could potentially interfere with biochemical or cellular assays through various mechanisms, including non-specific binding to proteins or interference with detection methods.[7][8]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve common issues.

Guide 1: Systematic Troubleshooting of Poor Chiral Resolution

This workflow will guide you through a logical process to identify the root cause of poor enantiomeric separation.

Step 1: Verify HPLC Method Parameters Ensure that the mobile phase composition, flow rate, and column temperature match the intended analytical method.[1] Inconsistent retention times can often be traced back to fluctuations in these parameters.[1]

Step 2: Assess the Chiral Stationary Phase (CSP) Confirm you are using the correct column and that it has not exceeded its recommended lifetime or been stored improperly.[1] Chiral columns, especially coated phases, can be sensitive and may degrade over time.[15]

Step 3: Review Sample Preparation The solvent used to dissolve the sample and the sample concentration can impact peak shape and resolution.[1] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[1]

Step 4: Optimize the Mobile Phase If the initial parameters are correct, systematically adjust the mobile phase composition. This could involve changing the ratio of organic solvents or adding/adjusting the concentration of additives like trifluoroacetic acid (TFA) or triethylamine (TEA), which can be crucial for resolving acidic or basic analytes.[2][16]

Step 5: Adjust Column Temperature and Flow Rate Temperature can influence chiral recognition.[2] A systematic study of different temperatures may improve resolution. Similarly, optimizing the flow rate can enhance efficiency, though it may increase analysis time.[1][2]

Step 6: Screen Different CSPs If resolution is still not achieved, it may be necessary to screen a variety of different chiral stationary phases.[1]

Guide 2: Diagnosing and Eliminating Baseline Instability

A stable baseline is crucial for accurate quantification. Here’s how to address common baseline issues.

Issue 1: Baseline Drift

A gradual upward or downward trend in the baseline.

Causes & Solutions:

  • Temperature Fluctuations: Ensure the column and detector are in a thermally stable environment.[4]

  • Mobile Phase Composition Changes: Prepare fresh mobile phase, especially if it contains volatile components, and ensure thorough mixing.[4]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[4]

  • Contamination: A contaminated column or mobile phase can cause drift.[4]

Issue 2: Baseline Noise

Random fluctuations or spikes in the baseline.

Causes & Solutions:

  • Air Bubbles: Degas the mobile phase thoroughly.[4]

  • Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow.[17]

  • Detector Lamp Instability: The detector lamp may be nearing the end of its life.[4]

  • Contamination: Particulates in the mobile phase or sample can cause spikes.[4] Filter all solutions before use.

Guide 3: Addressing Biochemical Assay Interference

The benzo[d]dioxol-5-yl moiety can be found in various biologically active molecules.[9][10][11][12][13][14] When using (S)-2-(benzo[d]dioxol-5-yl)propanoic acid in biochemical or cell-based assays, it's important to rule out non-specific effects.

Step 1: Run Control Experiments Include appropriate negative and positive controls to ensure the observed activity is specific to your target.

Step 2: Assess for Non-Specific Inhibition Some compounds can form aggregates that non-specifically inhibit enzymes.[7] Consider performing your assay in the presence of a non-ionic detergent to disrupt potential aggregates.

Step 3: Evaluate Potential for Redox Activity Certain chemical structures can participate in redox cycling, which can interfere with assay readouts.[7][8]

Step 4: Consider Thiol Reactivity Some compounds can react with cysteine residues in proteins, leading to non-specific effects.[8]

Section 3: Data Presentation & Experimental Protocols

Table 1: Common HPLC Problems and Solutions
ProblemPotential CauseSuggested Solution
No Enantiomeric Separation Incorrect Chiral Stationary Phase (CSP)Screen different CSPs suitable for the analyte class.[1]
Inappropriate mobile phaseOptimize mobile phase composition (solvents, additives, pH).[2]
Poor Peak Shape (Tailing) Secondary interactions with stationary phaseAdd mobile phase modifiers (e.g., TFA, TEA).
Column overloadReduce sample concentration or injection volume.[1][6]
Inconsistent Retention Times Inadequate column equilibrationEnsure the column is fully equilibrated before injection.[1]
Temperature fluctuationsUse a column thermostat to maintain a constant temperature.[1]
Ghost Peaks Contamination (mobile phase, sample, system)Use high-purity solvents; clean the injection system and column.[4]
Carryover from previous injectionsImplement a wash step between injections.[4]
Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general approach to screening for a suitable chiral separation method.

  • Column Selection: Choose a set of 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). If no separation is observed, incrementally increase the percentage of isopropanol.

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v). Adjust the organic-to-aqueous ratio as needed.

    • Polar Ionic Mode: For ionizable analytes, a mobile phase of methanol with 0.1% w/v ammonium formate can be effective.[2]

  • Flow Rate and Temperature: Begin with a flow rate of 1.0 mL/min for a 4.6 mm I.D. column and a temperature of 25°C.[2] These can be optimized once initial separation is achieved.

  • Evaluation: Inject the sample under each condition and evaluate the chromatograms for any signs of peak separation.[1] The condition showing the best initial resolution should be selected for further optimization.

Diagram 1: Troubleshooting Workflow for Poor Chiral Resolution

G start Poor or No Resolution Observed verify_params Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temperature) start->verify_params assess_csp Assess Chiral Stationary Phase (CSP) (Correct Column, Age, Storage) verify_params->assess_csp Parameters Correct review_sample Review Sample Preparation (Solvent, Concentration, Purity) assess_csp->review_sample CSP Okay optimize_mp Optimize Mobile Phase review_sample->optimize_mp Sample Prep Okay adjust_temp Adjust Column Temperature optimize_mp->adjust_temp If still no resolution success Resolution Achieved optimize_mp->success Successful modify_flow Modify Flow Rate adjust_temp->modify_flow If still no resolution adjust_temp->success Successful screen_csps Screen Different CSPs modify_flow->screen_csps If still no resolution modify_flow->success Successful screen_csps->success Successful

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

References

  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? | ResearchGate. (2023, February 4). Retrieved from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025, April 28). Retrieved from [Link]

  • Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25). Retrieved from [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Retrieved from [Link]

  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? - ResearchGate. (2014, September 12). Retrieved from [Link]

  • (S)-2-Amino-3-(benzo[D][17][18]dioxol-5-YL)propanoic acid - PubChem. (n.d.). Retrieved from [Link]

  • (S)-2-Amino-3-(benzo[d][17][18]dioxol-5-yl)propanoic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6). Retrieved from [Link]

  • Nuisance compound advisor - the Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015, March 29). Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed. (2011, September 15). Retrieved from [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Retrieved from [Link]

  • (E)-1-(Benzo[d][17][18]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. (2025, January 27). Retrieved from [Link]

  • Design, synthesis, and SAR study of 3-(benzo[d][17][18]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed. (2017, October 1). Retrieved from [Link]

  • (PDF)

    
    -DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R) - ResearchGate. (n.d.). Retrieved from [Link]
    
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4). Retrieved from [Link]

  • Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Di. (n.d.). Retrieved from [Link]

  • (E)-1-(2-Aminophenyl)-3-(benzo[d][17][18]dioxol-5-yl)prop-2-en-1-one - MDPI. (2016, December 30). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020, December 9). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid comparative study with similar compounds

Chiral Efficacy vs. Metabolic Liability in Arylpropionic Scaffolds Executive Summary This guide provides a technical comparative analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (hereafter referred to as (S)-BDPA ).

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Efficacy vs. Metabolic Liability in Arylpropionic Scaffolds

Executive Summary

This guide provides a technical comparative analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (hereafter referred to as (S)-BDPA ). Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, (S)-BDPA incorporates a 1,3-benzodioxole (methylenedioxyphenyl) moiety.

While the (S)-enantiomer typically retains the high affinity for cyclooxygenase (COX) targets and serves as a critical chiral intermediate for Endothelin Receptor Antagonists (e.g., Sitaxentan analogs), the benzodioxole ring introduces a significant metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. This guide contrasts (S)-BDPA with its (R)-enantiomer and its non-dioxole analogs to inform lead optimization and process chemistry decisions.

Structural & Physicochemical Comparison

The following table contrasts (S)-BDPA with its direct structural analog, (S)-Hydratropic Acid (2-phenylpropanoic acid), and the pharmaceutical standard (S)-Naproxen .

Feature(S)-BDPA (Target)(S)-Hydratropic Acid (Analog)(S)-Naproxen (Standard)
Structure Benzodioxole ringPhenyl ring (unsubstituted)Naphthalene ring
Chiral Center

-Carbon (S)

-Carbon (S)

-Carbon (S)
Est. LogP 2.1 - 2.41.8 - 2.03.18
pKa ~4.4~4.64.15
Metabolic Fate CYP Inhibition (Carbene formation) Hydroxylation (Benign)Demethylation/Glucuronidation
Primary Utility Chiral Intermediate / COX ProbeMechanistic ProbeAnalgesic / Anti-inflammatory
Key Liability Heme Adduct Formation Low PotencyGI Toxicity (COX-1)

Key Insight: The addition of the dioxole ring increases lipophilicity (LogP) compared to the phenyl analog, enhancing membrane permeability. However, unlike the stable naphthalene ring of Naproxen, the dioxole ring is chemically reactive under oxidative conditions.

The "Benzodioxole Effect": Metabolic Liability

The most critical distinction of (S)-BDPA is its interaction with Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Unlike standard 2-arylpropionic acids, the benzodioxole moiety acts as a suicide substrate .

Mechanism of Inactivation
  • Oxidation: CYP450 attempts to oxidize the methylene bridge (

    
    ).
    
  • Carbene Formation: This results in a highly reactive carbene intermediate rather than a stable alcohol.

  • Irreversible Binding: The carbene coordinates covalently with the heme iron of the CYP enzyme, forming a stable adduct that permanently inactivates the enzyme.

Implication for Drug Design: If (S)-BDPA is used as a scaffold, researchers must screen for Drug-Drug Interactions (DDI) early. It is often necessary to replace the benzodioxole with a bioisostere (e.g., difluorobenzodioxole or benzofuran) to mitigate this liability.

Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Synthesis)

Obtaining high enantiomeric excess (ee) of the (S)-isomer is critical, as the (R)-isomer is typically inactive or undergoes chiral inversion.

  • Method: Lipase-catalyzed enantioselective hydrolysis.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic ethyl 2-(benzo[d]dioxol-5-yl)propanoate (10 mM) in phosphate buffer (pH 7.0) with 10% DMSO as cosolvent.

  • Enzyme Addition: Add CAL-B (Novozym 435, 20 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor conversion via HPLC (Chiralcel OJ-H column). The (S)-ester hydrolyzes faster, yielding (S)-acid and leaving (R)-ester.

  • Termination: Stop reaction at ~45-50% conversion to maximize ee of the product.

  • Purification: Acidify to pH 2, extract with Ethyl Acetate. The acid partitions into the organic phase; the unreacted ester can be separated via column chromatography.

Protocol B: CYP450 Mechanism-Based Inhibition Assay

To confirm the metabolic liability of the benzodioxole ring.

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4.

  • Pre-incubation: Incubate (S)-BDPA (0–50

    
    M) with HLM and NADPH for 30 minutes.
    
  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard probe substrate (e.g., Testosterone or Midazolam).

  • Measurement: Measure the residual activity of the probe substrate via LC-MS/MS.

  • Analysis: A decrease in probe metabolism dependent on pre-incubation time indicates Mechanism-Based Inhibition (MBI).

Visualizations
Diagram 1: Metabolic Activation Pathway (The Liability)

This diagram illustrates why the benzodioxole ring is problematic compared to standard phenyl rings.

MetabolicLiability Figure 1: Mechanism-Based Inhibition of CYP450 by Benzodioxole Moiety Substrate (S)-BDPA (Benzodioxole Scaffold) Intermediate Reactive Carbene Intermediate Substrate->Intermediate Oxidation (-2H) CYP CYP450 Enzyme (Active Heme) CYP->Intermediate Catalysis Complex Heme-Carbene Adduct (Inactivated Enzyme) Intermediate->Complex Irreversible Coordination Metabolite Hydroxylated Metabolite (Standard Clearance) Intermediate->Metabolite Minor Pathway

Caption: The oxidation of the methylene bridge generates a carbene that irreversibly binds the Heme iron, inactivating the enzyme.

Diagram 2: Kinetic Resolution Workflow

This outlines the production of the desired (S)-enantiomer.

ResolutionWorkflow Figure 2: Enzymatic Kinetic Resolution of (S)-BDPA using Lipase B Racemate Racemic Ester (R/S-Ethyl Ester) Biocat Biocatalysis (CAL-B Lipase, pH 7.0) Racemate->Biocat Separation Phase Separation (Acidify & Extract) Biocat->Separation ~50% Conversion Product (S)-BDPA (Acid) Target Product (ee > 98%) Separation->Product Aqueous Phase Byproduct (R)-Ester Unreacted Distomer Separation->Byproduct Organic Phase Recycle Racemization Strategy (Base-catalyzed) Byproduct->Recycle Recycle->Racemate Re-feed

Caption: Workflow for isolating high-purity (S)-BDPA using Candida antarctica Lipase B (CAL-B).

References
  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids." Tetrahedron: Asymmetry.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][2][3][4] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Ishizuka, N., et al. (2002).[5] "Structure-activity relationships of a novel class of endothelin-A receptor antagonists." Journal of Medicinal Chemistry.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Verlag Helvetica Chimica Acta.

Sources

Comparative

Comparative Efficacy Guide: (S)-2-(Benzo[d]dioxol-5-yl)propanoic Acid vs. Ibuprofen

This guide provides an in-depth technical comparison of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (also known as (S)-3,4-methylenedioxyhydratropic acid ) against its primary therapeutic standard, Ibuprofen ((S)-2-(4-isob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid (also known as (S)-3,4-methylenedioxyhydratropic acid ) against its primary therapeutic standard, Ibuprofen ((S)-2-(4-isobutylphenyl)propanoic acid).

The analysis focuses on the compound's identity as a 2-arylpropionic acid (profen) derivative, evaluating its potential as a non-steroidal anti-inflammatory drug (NSAID) based on Structure-Activity Relationships (SAR), cyclooxygenase (COX) inhibition mechanisms, and metabolic profiles relative to the standard of care.

Executive Summary

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid is a chiral 2-arylpropionic acid derivative characterized by a 1,3-benzodioxole ring in place of the isobutylphenyl moiety found in Ibuprofen . As an NSAID candidate, it targets the cyclooxygenase enzymes (COX-1 and COX-2) to inhibit prostaglandin synthesis.

While sharing the core pharmacophore of the "profen" class, the presence of the methylenedioxy (benzodioxole) ring introduces distinct physicochemical and metabolic properties. This guide compares its theoretical and experimental efficacy against (S)-Ibuprofen , the active enantiomer of the standard drug, highlighting differences in potency, metabolic liability (specifically CYP inhibition), and safety.

Feature(S)-2-(Benzo[d]dioxol-5-yl)propanoic Acid(S)-Ibuprofen (Standard Drug)
Pharmacophore 2-Arylpropionic Acid2-Arylpropionic Acid
Aryl Group 1,3-Benzodioxol-5-yl (Methylenedioxyphenyl)4-Isobutylphenyl
Mechanism Reversible COX-1/COX-2 InhibitorReversible COX-1/COX-2 Inhibitor
Chirality (S)-Enantiomer (Active)(S)-Enantiomer (Active)
Metabolic Risk High (Mechanism-Based Inhibition of CYPs)Low to Moderate
Predicted Potency Comparable to IbuprofenStandard Reference (IC50 ~2-10 µM)

Chemical Identity & Structural Logic

The efficacy of profens is strictly governed by their ability to bind the hydrophobic channel of the COX enzyme and interact with Arg120 .

  • Standard Drug (Ibuprofen): Features a 4-isobutyl group. This lipophilic tail anchors the molecule in the hydrophobic pocket of COX, while the carboxylic acid forms an ionic bond with Arg120.

  • Target Compound: Features a 3,4-methylenedioxy group. This planar, electron-rich ring mimics the steric bulk of the isobutyl group but adds electronic density. The benzodioxole ring is a known bioisostere for phenyl and alkoxyphenyl groups, potentially altering binding affinity and solubility.

Structural Comparison Diagram

Structures cluster_0 Target Compound cluster_1 Standard Drug Target (S)-2-(Benzo[d]dioxol-5-yl) propanoic acid (Benzodioxole Core) Common Pharmacophore: (S)-2-Propanoic Acid (Binds Arg120) Target->Common Shares Acid Moiety Standard (S)-Ibuprofen (Isobutylphenyl Core) Standard->Common Shares Acid Moiety

Caption: Structural alignment showing the conserved propanoic acid pharmacophore responsible for COX active site binding.

Mechanism of Action & Efficacy Analysis

COX Inhibition Potency

Both compounds function as reversible competitive inhibitors of COX-1 and COX-2.

  • Binding Mode: The (S)-enantiomer of 2-arylpropionic acids binds with the carboxylate group interacting with Arg120 and Tyr355 at the base of the active site.

  • Predicted Efficacy: The benzodioxole ring is slightly less lipophilic (LogP ~1.8) than the isobutylphenyl group (LogP ~3.5) of Ibuprofen. Since COX inhibition correlates with lipophilicity (facilitating entry into the hydrophobic channel), the target compound is predicted to have slightly lower or comparable molar potency to Ibuprofen.

  • Selectivity: Like Ibuprofen, the target compound is expected to be non-selective , inhibiting both COX-1 (constitutive, GI protection) and COX-2 (inducible, inflammation).

Metabolic Activation & Toxicity (Critical Differentiator)

The most significant difference lies in metabolism. The 1,3-benzodioxole moiety is a "structural alert" in medicinal chemistry.

  • Ibuprofen: Metabolized via oxidation of the isobutyl chain (hydroxylation) and glucuronidation. Safe profile.

  • Target Compound: The methylenedioxy ring is susceptible to oxidation by Cytochrome P450 enzymes (CYP2D6, CYP2C9). This often leads to the formation of a carbene intermediate , which can irreversibly bind to the heme iron of the CYP enzyme, causing Mechanism-Based Inhibition (MBI) .

    • Implication: Potential for drug-drug interactions and hepatotoxicity, similar to other benzodioxole-containing drugs (e.g., MDMA, Stiripentol).

Metabolic Pathway Diagram

Metabolism cluster_Safe Standard Metabolism (Ibuprofen-like) cluster_Toxic Bioactivation (Benzodioxole Specific) Compound (S)-2-(Benzo[d]dioxol-5-yl) propanoic acid CYP CYP450 Oxidation Compound->CYP Glucuronide Glucuronidation (Renal Excretion) CYP->Glucuronide Minor Pathway Carbene Carbene Intermediate (Heme Adduct) CYP->Carbene Oxidation of CH2 bridge Catechol Catechol Metabolite (Reactive) Carbene->CYP Irreversible Inhibition (Suicide Substrate) Carbene->Catechol Hydrolysis

Caption: The benzodioxole ring introduces a risk of CYP inhibition via carbene formation, unlike the inert isobutyl tail of Ibuprofen.

Experimental Validation Protocols

To objectively compare the efficacy, the following standardized protocols are recommended. These assays validate potency (IC50) and metabolic stability.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of the target compound relative to Ibuprofen.

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes; Arachidonic acid (substrate); Colorimetric peroxidase substrate (e.g., TMPD).

  • Preparation: Dissolve (S)-2-(benzo[d]dioxol-5-yl)propanoic acid and (S)-Ibuprofen in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme with inhibitor for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0).

  • Reaction: Initiate by adding Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD during PGG2 to PGH2 conversion).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Criteria: Ibuprofen IC50 should fall within 2-10 µM (COX-1) and 1-5 µM (COX-2).

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the half-life (


) and intrinsic clearance compared to Ibuprofen.
  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Quantification: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Summary of Comparative Data (Projected)

Based on structural bioisosterism and known SAR of 2-arylpropionic acids:

Parameter(S)-2-(Benzo[d]dioxol-5-yl)propanoic Acid(S)-IbuprofenInterpretation
COX-1 IC50 ~5 - 15 µM2.6 µMSlightly less potent due to lower lipophilicity.
COX-2 IC50 ~2 - 10 µM1.5 µMComparable efficacy.
Selectivity Ratio ~1-2 (Balanced)~1.7 (Balanced)Similar GI side effect profile expected.
LogP (Lipophilicity) 1.823.5Target is more water-soluble; may have faster onset but shorter duration.
Hepatotoxicity Risk Moderate/High LowBenzodioxole ring opening is a safety liability.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Link

  • Boneberg, E. M., et al. (1996). Characterization of the cyclooxygenase-inhibiting activity of the enantiomers of ibuprofen and its derivatives. Journal of Clinical Pharmacology, 36(12), 1060-1066. Link

  • PubChem Compound Summary. (2024). 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen). National Center for Biotechnology Information. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

Validation

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid spectroscopic data validation

Analytical Benchmarking: Validating the Enantiopurity and Structure of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Analysts Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Validating the Enantiopurity and Structure of (S)-2-(benzo[d]dioxol-5-yl)propanoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Analysts

Executive Summary: The Structural & Stereochemical Challenge

(S)-2-(benzo[d]dioxol-5-yl)propanoic acid (CAS: 877171-11-4 for S-isomer) is a critical chiral building block, notably serving as a key intermediate in the synthesis of Endothelin Receptor Antagonists (e.g., Sitaxentan).

In process chemistry, this molecule presents two distinct analytical challenges that standard "Certificate of Analysis" data often gloss over:

  • Regioisomer Confusion: Distinguishing the branched 2-propanoic target from the linear 3-propanoic impurity (dihydrocinnamic acid derivative).

  • Enantiomeric Resolution: Proving the (S)-configuration against the (R)-enantiomer without relying on unreliable optical rotation data.

This guide moves beyond basic characterization, providing a comparative analysis of validation methods to ensure pharmaceutical-grade identity and purity.

Structural Validation: The "Isomer Trap"

Before assessing chirality, one must confirm regio-purity. A common synthetic pitfall—especially in Friedel-Crafts or carbonylation routes—is the formation of the linear isomer, 3-(benzo[d]dioxol-5-yl)propanoic acid (CAS: 2815-95-4).

Comparative Analysis: 1H NMR Diagnostics

Standard 1H NMR is the most robust tool for distinguishing these regioisomers. The aliphatic region provides the "fingerprint."

FeatureTarget: (S)-2-(benzo[d]dioxol-5-yl)propanoic acid Impurity: 3-(benzo[d]dioxol-5-yl)propanoic acid
Structure Type Branched (Hydratropic acid derivative)Linear (Hydrocinnamic acid derivative)
Methyl Group Doublet (~1.45 ppm) (3H, J ≈ 7 Hz)No Methyl Doublet (Terminal is -COOH)
Methine/Methylene Quartet (~3.65 ppm) (1H, J ≈ 7 Hz)Two Triplets (2H each, ~2.6 & ~2.9 ppm)
Aromatic Region 3 protons (ABX or complex pattern)3 protons (Similar pattern)
Benzodioxole Singlet (~5.95 ppm)Singlet (~5.95 ppm)

Application Scientist Note: If you observe a "triplet-like" multiplet near 2.6-2.9 ppm in your target spectrum, you likely have significant linear isomer contamination.

NMR_Logic Start Crude Product Analysis CheckAliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Start->CheckAliphatic Doublet Doublet @ ~1.45 ppm Quartet @ ~3.65 ppm CheckAliphatic->Doublet Major Signals Triplets Two Triplets @ ~2.6 & 2.9 ppm CheckAliphatic->Triplets Major Signals Mixed Overlapping Signals CheckAliphatic->Mixed Both Present Result_Target CONFIRMED: 2-Isomer (Branched) Doublet->Result_Target Result_Impurity REJECTED: 3-Isomer (Linear) Triplets->Result_Impurity Result_Purify ACTION: Recrystallize or Prep-HPLC Mixed->Result_Purify

Figure 1: NMR Decision Logic for distinguishing the target branched acid from the linear regioisomer.

Enantiomeric Purity: Benchmarking Techniques

Once the chemical structure is confirmed, the stereochemistry must be validated.

Method A: Polarimetry (Optical Rotation)
  • Status: Legacy / Screening Only.

  • Verdict: Unreliable for high-precision validation.

  • Why: The specific rotation (

    
    ) of aryl propionic acids is highly sensitive to solvent (e.g., CHCl3 vs. MeOH), concentration, and temperature. Furthermore, trace amounts of highly rotating chiral impurities (like chiral auxiliaries left over from synthesis) can skew results, giving a false pass.
    
Method B: Chiral HPLC (The Gold Standard)
  • Status: Recommended for Release Testing.

  • Verdict: High Reliability.

  • Mechanism: Direct separation of enantiomers on a Chiral Stationary Phase (CSP).

Recommended Protocol: Normal Phase Chiral HPLC This protocol utilizes the acidic nature of the analyte. The addition of Trifluoroacetic Acid (TFA) is non-negotiable; it suppresses the ionization of the carboxylic acid, sharpening peak shape and preventing tailing.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (or 280 nm).

  • Temperature: 25°C.

Performance Comparison Table

ParameterPolarimetry (

)
Chiral HPLC (CSP)
Limit of Detection High (>5 mg required)Low (<1 µg on column)
Enantiomeric Excess (ee%) Calculated (prone to error)Direct Measurement
Impurity Detection None (Aggregate value)Separates Chem & Chiral impurities
Robustness Low (Solvent dependent)High (Method validation possible)

Advanced Protocol: Determining Absolute Configuration

If you have synthesized a novel derivative or lack a reference standard for the (S)-enantiomer, you cannot rely on retention time alone. You must prove the absolute configuration.

The Mosher's Acid Method (NMR) This is the self-validating alternative to X-ray crystallography for oils or non-crystalline solids.

  • Derivatization: React the substrate (acid) with a chiral alcohol (e.g., (R)- or (S)-phenylethylamine or a chiral alcohol if reducing the acid first) OR convert the acid to an amide using chiral amines.

    • Better Route: Convert the acid to the methyl ester, reduce to the alcohol, then esterify with (R)- and (S)-MTPA (Mosher's Acid).

  • NMR Analysis: Compare the

    
     (
    
    
    
    ) of protons near the chiral center.
  • Model: The spatial arrangement of the phenyl and methoxy groups in the Mosher ester causes predictable shielding/deshielding effects, allowing assignment of (R) or (S).

Chiral_Validation cluster_HPLC Routine QC (Comparison) cluster_Abs Absolute Config (Proof) Sample (S)-Target Sample HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC Deriv Derivatize w/ (R)- & (S)-MTPA Sample->Deriv If Unknown Result1 Compare Retention Time HPLC->Result1 Std Racemic Standard (Reference) Std->HPLC NMR_Comp 1H NMR Calculate Δδ Deriv->NMR_Comp Result2 Assign Config (Mosher Model) NMR_Comp->Result2

Figure 2: Workflow for routine QC vs. absolute structural proof.

References

  • Chiral Separation Methodology

    • Title: Chiral Separations by High-Performance Liquid Chromatography: Applic
    • Source: Journal of Liquid Chromatography & Rel
    • URL:[Link][2]

  • Synthesis & Intermediates (Sitaxentan)
  • General Spectroscopic Data (Propanoic Acid Derivatives)

    • Title: 1H NMR Chemical Shifts of Propanoic Acid Deriv
    • Source: SDBS (Spectral D
    • URL:[Link]

  • Mosher's Method Guide

    • Title: Determination of Absolute Configuration of Secondary Alcohols Using Mosher’s Esters.
    • Source: N
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Specificity

In the landscape of modern drug discovery, the aphorism "no drug has a single target" is a guiding principle. The journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous characterization, of which a molecule's cross-reactivity profile is a critical component. Unforeseen off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a proactive and comprehensive analysis of a compound's specificity is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.

This guide provides an in-depth technical framework for the cross-reactivity analysis of (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid , a compound also known as 3,4-Methylenedioxy-L-phenylalanine. It has come to our attention that this compound is sometimes referenced without the amino group, as "(S)-2-(benzo[d]dioxol-5-yl)propanoic acid." For clarity, this guide will focus on the amino acid derivative, for which a more substantial, albeit still limited, body of scientific literature and structural analogy exists. The methodologies detailed herein, however, are broadly applicable to the characterization of any novel chemical entity.

The benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, from anti-tumor and anti-inflammatory to psychoactive effects.[2][3][4] This promiscuity underscores the critical need for a thorough investigation of off-target binding. Furthermore, the structural resemblance of our subject compound to L-DOPA (L-3,4-dihydroxyphenylalanine), the metabolic precursor to dopamine and other catecholamine neurotransmitters, suggests a high potential for interactions with monoaminergic systems.[5]

This document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that a senior application scientist would follow. We will move from computational predictions to direct binding assays and culminate in functional, cell-based assessments, each step designed to build upon the last to create a comprehensive and trustworthy specificity profile.

Section 1: Defining the Target and the Challenge

For the purpose of this illustrative guide, we will hypothesize that (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid (henceforth referred to as "Compound X") has been designed as a selective inhibitor of Aromatic L-amino acid decarboxylase (AADC) . AADC is the enzyme responsible for the final step in the synthesis of dopamine and serotonin.[6][7] Its inhibition is a therapeutic strategy in certain neurological disorders.

The challenge, therefore, is to demonstrate that Compound X's activity is highly specific to AADC, with minimal interaction with a panel of biologically relevant off-targets. These off-targets are selected based on structural similarity of Compound X to endogenous ligands and the known polypharmacology of the benzodioxole scaffold.

Hypothesized Primary Target: Aromatic L-amino acid decarboxylase (AADC)

Selected Potential Off-Targets for Screening:

  • Enzymes:

    • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[2]

    • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

    • Tyrosine Hydroxylase (TH)

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine Receptors (D1, D2)

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

    • Adrenergic Receptors (α1, α2, β1, β2)

  • Transporters:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

  • Ion Channels:

    • hERG (human Ether-à-go-go-Related Gene) channel

Section 2: The Cross-Reactivity Analysis Workflow

Our analysis will proceed in a tiered approach, starting with broad, cost-effective computational methods and progressively moving to more focused and biologically relevant experimental assays. This workflow is designed to efficiently identify and validate potential off-target interactions.

G cluster_0 Phase 1: In-Silico Assessment cluster_1 Phase 2: In-Vitro Binding cluster_2 Phase 3: Cell-Based Functional Assays a Compound X Structure b Structural Similarity Search (e.g., to L-DOPA, known ligands) a->b c Pharmacophore Modeling & Virtual Screening a->c e Prioritized List of Potential Off-Targets b->e d Off-Target Prediction Panels (Ligand-based models) c->d d->e f Broad Panel Radioligand Binding Assays (e.g., 44 targets) e->f Inform Assay Selection g Affinity Determination (Kd) for Confirmed Hits f->g h Enzyme Inhibition Assays (IC50 Determination) f->h i Validated Off-Target Hits g->i h->i j Functional Assays for Validated Hits (e.g., cAMP, Ca2+ flux) i->j Guide Functional Assay Selection m Comprehensive Cross-Reactivity Profile j->m k Cytotoxicity & Viability Assays (e.g., MTS, LDH) k->m l hERG Channel Patch Clamp Assay l->m

Caption: Tiered workflow for cross-reactivity analysis.

Part 1: In-Silico Off-Target Prediction

Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational tools to predict potential off-target interactions.[1] This approach is predicated on the principle that molecules with similar structures or physicochemical properties may interact with the same protein targets. These predictions are not definitive but are invaluable for hypothesis generation and for prioritizing targets for experimental validation.[8]

Protocol: Predictive Off-Target Profiling

  • Structural Similarity Analysis:

    • Objective: To identify known drugs or endogenous molecules structurally similar to Compound X, as their targets are likely points of cross-reactivity.

    • Method: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to perform Tanimoto similarity searches using the 2D structure of Compound X.

    • Rationale: The structural similarity to L-DOPA immediately flags the entire catecholamine pathway—including synthesis enzymes, transporters, and receptors—as a high-priority area for investigation.

  • Ligand-Based Off-Target Prediction:

    • Objective: To screen Compound X against a large panel of machine learning models trained on known ligand-target interaction data.[1]

    • Method: Submit the chemical structure of Compound X to a commercial or in-house prediction platform (e.g., those utilizing multi-task graph neural networks). These platforms provide probabilities of interaction against hundreds of targets.[1]

    • Rationale: This data-driven approach can uncover non-obvious interactions that structural similarity searches might miss, providing a broad, unbiased first pass.

  • Data Synthesis and Prioritization:

    • Objective: To consolidate computational data and create a prioritized list of potential off-targets for experimental testing.

    • Method: Collate the results from the similarity searches and the prediction panel. Rank potential off-targets based on the strength of the prediction score and their physiological relevance (i.e., potential for causing adverse effects).

Hypothetical In-Silico Screening Results

Target ClassPotential Off-TargetPrediction Score/SimilarityRationale for Inclusion
Enzymes MAO-AHighStructurally related to monoamines.
COX-2ModerateBenzodioxole derivatives are known COX inhibitors.[2]
GPCRs Dopamine D2 ReceptorHighStructural similarity to dopamine.
Serotonin 5-HT2A ReceptorModerateCommon off-target for CNS-active compounds.
Transporters Dopamine Transporter (DAT)HighSubstrate-like structure.
Ion Channels hERGLow but includedCritical for cardiovascular safety assessment.

Part 2: In-Vitro Binding Assays

Trustworthiness: The predictions from our in-silico work must be validated through direct experimental evidence. In-vitro binding assays provide this validation by directly measuring the interaction between Compound X and a purified target protein (e.g., receptor, enzyme, or transporter).[9] These assays are highly standardized, reproducible, and serve as the gold standard for confirming a direct molecular interaction.

Protocol: Broad-Panel Radioligand Binding Assay

  • Assay Principle: This is a competitive binding assay where Compound X is tested for its ability to displace a high-affinity radiolabeled ligand from a specific target. A reduction in the bound radioactivity indicates that Compound X is binding to the target.

  • Panel Selection: Utilize a commercially available broad screening panel (e.g., Eurofins Discovery's LeadHunter Panel, Revvity's portfolio) that includes the prioritized targets from the in-silico analysis.[10][11] A typical panel might assess binding against 40-70 different receptors, transporters, and ion channels.

  • Execution:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • For each target, incubate the purified receptor/enzyme, the specific radioligand, and a high concentration of Compound X (typically 10 µM to start).

    • After reaching equilibrium, separate the bound from the unbound radioligand (e.g., via filtration).

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding caused by Compound X.

  • Hit Criteria: A common threshold for a "hit" in these screens is >50% inhibition at a 10 µM concentration.

Protocol: Affinity (Ki) Determination for Hits

  • Objective: For any target identified as a "hit" in the primary screen, determine the binding affinity (Ki) of Compound X.

  • Method: Perform a full concentration-response curve. Incubate the target and radioligand with a range of concentrations of Compound X (e.g., 8-10 concentrations spanning from 1 nM to 100 µM).

  • Data Analysis: Plot the percent inhibition against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Hypothetical In-Vitro Binding Data

Target% Inhibition @ 10 µMKi (nM)Selectivity (Ki Off-Target / Ki AADC)
AADC (Primary Target) 98%50-
Dopamine D2 Receptor 75%1,20024-fold
Serotonin 5-HT2A Receptor 62%4,50090-fold
Dopamine Transporter (DAT) 25%>10,000>200-fold
COX-2 15%>10,000>200-fold
hERG 8%>10,000>200-fold

Part 3: Cell-Based Functional Assays

Authoritative Grounding: A compound can bind to a target without eliciting a biological response (antagonism) or it can trigger a response (agonism). Binding data alone is insufficient to predict the physiological outcome of an off-target interaction. Therefore, we must progress to cell-based functional assays to understand the downstream consequences of any confirmed binding.[12][13][14] These assays measure cellular responses like second messenger production, gene expression, or changes in membrane potential, providing a more biologically relevant assessment of cross-reactivity.[15][16]

G cluster_0 Hypothesized Off-Target Pathway: D2 Receptor CompoundX Compound X D2R Dopamine D2 Receptor (GPCR) CompoundX->D2R Binds (Ki = 1.2 µM) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothetical signaling pathway for an off-target interaction.

Protocol: GPCR Functional Assay (e.g., for D2 Receptor)

  • Objective: To determine if the binding of Compound X to the D2 receptor results in agonism or antagonism.

  • Assay Principle: The D2 receptor is a Gi-coupled GPCR, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). This change can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter assays.

  • Execution (Antagonist Mode):

    • Use a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

    • Pre-incubate the cells with various concentrations of Compound X.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.

    • Lyse the cells and measure cAMP levels using a commercial assay kit.

  • Execution (Agonist Mode):

    • Incubate the cells with various concentrations of Compound X alone (without the agonist).

    • Measure the resulting change in cAMP levels.

  • Data Analysis: Plot the cAMP signal against the log concentration of Compound X. An agonist will cause a dose-dependent decrease in cAMP, while an antagonist will block the decrease caused by the agonist, resulting in a dose-dependent increase in the signal back to baseline. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Protocol: hERG Channel Safety Assay

  • Objective: To assess the potential for Compound X to block the hERG potassium channel, an interaction linked to a high risk of cardiac arrhythmia.

  • Assay Principle: Manual or automated patch-clamp electrophysiology is the gold-standard method for assessing hERG channel function. It directly measures the flow of ions through the channel in a living cell.

  • Execution:

    • Use a cell line stably expressing the hERG channel.

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage protocol to elicit the characteristic hERG current ("tail current").

    • Perfuse the cell with increasing concentrations of Compound X and measure the inhibition of the tail current.

  • Data Analysis: Calculate the IC50 for hERG channel block. An IC50 value below 10 µM is often considered a potential liability.

Hypothetical Functional Assay Data

Off-TargetAssay TypeFunctional EffectPotency (EC50/IC50)Therapeutic Index (Functional IC50 / AADC IC50)
Dopamine D2 Receptor cAMP AssayWeak AntagonistIC50 = 8,700 nM174-fold
Serotonin 5-HT2A Receptor Calcium Flux AssayNo functional activity observed up to 30 µM>30,000 nM>600-fold
hERG Channel Patch ClampNo significant inhibitionIC50 > 30,000 nM>600-fold

Section 3: Synthesis, Interpretation, and Conclusion

The culmination of this tiered analysis provides a comprehensive profile of Compound X's specificity.

Expertise-Driven Interpretation:

  • Primary Target Engagement: Compound X demonstrates potent activity at its intended target, AADC, with an affinity in the nanomolar range.

  • Selectivity Profile: The in-vitro binding assays revealed weak binding to the Dopamine D2 and Serotonin 5-HT2A receptors. However, the selectivity window is favorable (>20-fold for the D2 receptor and 90-fold for the 5-HT2A receptor based on binding affinity).

  • Functional Consequences: Crucially, the cell-based assays demonstrated that the off-target binding translates to very weak functional antagonism at the D2 receptor, with a potency (IC50 of 8,700 nM) that is over 170 times weaker than its on-target potency. No functional activity was observed at the 5-HT2A receptor.

  • Safety Profile: Compound X showed no significant binding or functional activity at other key off-targets, including major neurotransmitter transporters and the critical hERG channel. This significantly de-risks the compound from both a CNS side-effect and a cardiovascular safety perspective.

The cross-reactivity analysis of (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid (Compound X) indicates that it is a highly selective agent for its putative primary target, Aromatic L-amino acid decarboxylase. While weak binding to the D2 receptor was detected, the functional consequence of this interaction is minimal and occurs at concentrations far exceeding those required for primary target engagement. Based on this comprehensive in-silico, in-vitro, and cell-based screening cascade, Compound X demonstrates a promising specificity profile that warrants further investigation in preclinical models. This self-validating system of tiered analysis provides a high degree of confidence in the selectivity of the compound, paving the way for the next stages of drug development.

References

  • Title: In silico off-target profiling for enhanced drug safety assessment. Source: PMC - NIH. URL: [Link]

  • Title: Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Source: SpringerLink. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Source: PMC - NIH. URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies. Source: BioAgilytix. URL: [Link]

  • Title: New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Source: PMC - NIH. URL: [Link]

  • Title: Structures of benzodioxol derivatives having various biological activities. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Source: ResearchGate. URL: [Link]

  • Title: Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Source: PMC - NIH. URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Source: Vipergen. URL: [Link]

  • Title: (S)-2-Amino-3-(benzo[D][1][2]dioxol-5-YL)propanoic acid. Source: PubChem. URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview. Source: Prolytix. URL: [Link]

  • Title: 3,4-Methylenedioxyphenethylamine. Source: Wikipedia. URL: [Link]

  • Title: Cell-Based Functional Assays as Critical Quality Attributes in Biologics & Biosimilars. Source: Klus Pharma. URL: [Link]

  • Title: Cell-Based Assays Guide. Source: Antibodies.com. URL: [Link]

  • Title: L-DOPA. Source: Wikipedia. URL: [Link]

  • Title: Binding Assays. Source: Sartorius. URL: [Link]

  • Title: (S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid hydrochloride. Source: PubChem. URL: [Link]

  • Title: Fc Receptor Binding LeadHunter Panel. Source: Eurofins Discovery. URL: [Link]

  • Title: The pharmacological actions of 3-4-dihydroxyphenyl-α-methylalanine (α-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase. Source: PMC - NIH. URL: [Link]

  • Title: The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase. Source: PubMed. URL: [Link]

  • Title: Inhibition of 3,4-dihydroxy-L-phenylalanine decarboxylase in rat striatal synaptosomes by amino acids interacting with substrate transport. Source: PubMed. URL: [Link]

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in the Synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of innovation. (S)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of innovation. (S)-2-(benzo[d]dioxol-5-yl)propanoic acid, a member of the 2-arylpropanoic acid family (often referred to as "profens"), represents a significant chiral building block. The reproducibility of its synthesis is not merely a matter of academic rigor but a critical factor in ensuring the consistency, efficacy, and safety of downstream applications. This guide provides an in-depth comparison of common synthetic strategies, focusing on the critical parameters that govern reproducibility and offering robust analytical methodologies for its validation.

The Criticality of Stereochemical Fidelity

The biological activity of chiral molecules is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, the reliable and reproducible synthesis of the desired (S)-enantiomer of 2-(benzo[d]dioxol-5-yl)propanoic acid is paramount for any research or development program. Inconsistent enantiomeric purity can lead to variable biological data, hinder the development of structure-activity relationships, and create significant regulatory hurdles.

Comparative Analysis of Synthetic Strategies

Two primary strategies dominate the synthesis of enantiomerically enriched 2-arylpropanoic acids: asymmetric synthesis and chiral resolution. The choice of method significantly impacts the achievable enantiomeric excess (e.e.), overall yield, and, crucially, the reproducibility of the results.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly produce the desired enantiomer, minimizing the formation of the unwanted (R)-enantiomer. This is often a more elegant and atom-economical approach compared to resolution.

This method involves the hydrogenation of a prochiral precursor, typically a 2-(benzo[d]dioxol-5-yl)propenoic acid, using a chiral catalyst.

Key Advantages:

  • High potential for excellent enantioselectivity (often >99% e.e.).

  • Atom-economical process.

  • Catalytic nature allows for high substrate-to-catalyst ratios.

Factors Influencing Reproducibility:

  • Catalyst Purity and Handling: Chiral metal complexes (e.g., those based on Ruthenium or Rhodium with chiral phosphine ligands) are often sensitive to air and moisture. Inconsistent catalyst activity due to improper handling or degradation is a major source of irreproducibility.

  • Hydrogen Pressure and Temperature: These reaction parameters must be precisely controlled. Fluctuations can affect both the rate of reaction and the enantioselectivity.

  • Solvent Purity: Trace impurities in the solvent can poison the catalyst, leading to lower conversions and enantiomeric excess.

  • Substrate Quality: The purity of the prochiral alkene is critical. Impurities can interfere with the catalyst and lead to inconsistent results.

This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction, such as alkylation. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Key Advantages:

  • Often provides high and predictable diastereoselectivity.

  • The chiral auxiliary can often be recovered and reused.

  • Well-established and extensively documented methodology.[1][2][3]

Factors Influencing Reproducibility:

  • Purity of the Chiral Auxiliary: The enantiomeric and chemical purity of the auxiliary is paramount. Any impurity will directly impact the diastereomeric excess of the product.

  • Stoichiometry of Reagents: Precise control over the stoichiometry of the substrate, auxiliary, and any coupling reagents is essential for consistent results.

  • Reaction Conditions for Auxiliary Attachment and Cleavage: Incomplete attachment or cleavage of the auxiliary, or racemization during these steps, can significantly impact the final enantiomeric purity and yield.

  • Purification of Diastereomers: The efficiency and reproducibility of the separation of diastereomers, if necessary, will influence the final enantiomeric purity.

Chiral Resolution: Separating What's Already There

This is the most common resolution technique, involving the reaction of the racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

Key Advantages:

  • Can be a cost-effective method, especially on a large scale.

  • A wide variety of chiral resolving agents are commercially available.

Factors Influencing Reproducibility:

  • Purity of the Resolving Agent: The enantiomeric purity of the resolving agent is critical.

  • Crystallization Conditions: Temperature, solvent, cooling rate, and seeding are all critical parameters that must be tightly controlled to ensure the reproducible crystallization of the desired diastereomeric salt. Supersaturation and nucleation are inherently stochastic processes, which can lead to variability.

  • Number of Recrystallizations: The number of recrystallizations required to achieve the desired diastereomeric purity can vary, impacting yield and process time.

  • Liberation of the Enantiomer: The process of liberating the free acid from the diastereomeric salt must be quantitative and not induce racemization.

Ensuring Trustworthiness: A Self-Validating System of Analysis

Reproducibility in synthesis is meaningless without robust and validated analytical methods to confirm the results. For (S)-2-(benzo[d]dioxol-5-yl)propanoic acid, the primary analytical challenge is the accurate determination of enantiomeric excess.

Analytical Methodologies
Analytical TechniquePrincipleKey AdvantagesConsiderations for Reproducibility
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP).Direct analysis, high accuracy and precision, widely applicable.[6][7][8]Column performance and longevity, mobile phase composition, flow rate, and temperature must be strictly controlled. Method validation is essential.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which are distinguishable by NMR.[9][10][11]Provides structural information and can be used to determine absolute configuration.[10]The derivatization reaction must proceed to completion without kinetic resolution. The purity of the CDA is critical.[11]
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for the enantiomers.Non-destructive and requires no covalent modification of the analyte.The degree of signal separation can be sensitive to concentration, temperature, and solvent.

Experimental Protocols

Protocol 1: Chiral Resolution of 2-(benzo[d]dioxol-5-yl)propanoic Acid via Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of racemic 2-(benzo[d]dioxol-5-yl)propanoic acid using a chiral amine like (R)-1-phenylethylamine.

Materials:

  • Racemic 2-(benzo[d]dioxol-5-yl)propanoic acid

  • (R)-(+)-1-Phenylethylamine (or other suitable chiral amine)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve racemic 2-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in methanol.

  • Slowly add the amine solution to the hot acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallize the salt from a minimal amount of hot methanol until a constant optical rotation is achieved.

  • To liberate the free acid, suspend the diastereomerically pure salt in water and add 1 M HCl until the pH is ~1-2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

  • Determine the enantiomeric excess by chiral HPLC or NMR analysis.

Protocol 2: Validation of Chiral HPLC Method for Enantiomeric Purity

This protocol outlines the key steps for validating a chiral HPLC method for the analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.[6][7][8]

1. System Suitability:

  • Inject a solution containing both the (S)- and (R)-enantiomers.

  • Acceptance Criteria: Resolution (Rs) between the two enantiomeric peaks should be > 1.5. The tailing factor for each peak should be < 2.0. The relative standard deviation (RSD) for replicate injections should be < 2.0%.

2. Specificity:

  • Inject individual solutions of the (S)-enantiomer, the (R)-enantiomer, a blank (mobile phase), and a placebo (if applicable).

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers.

3. Linearity:

  • Prepare a series of solutions of the (R)-enantiomer (the impurity) at different concentrations (e.g., from the limit of quantification to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

4. Accuracy:

  • Spike a known amount of the (S)-enantiomer with known amounts of the (R)-enantiomer at different concentration levels.

  • Acceptance Criteria: The recovery should be within a pre-defined range (e.g., 90-110%).

5. Precision:

  • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The RSD for the results should be within a pre-defined limit (e.g., < 5%).

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.

Visualization of Key Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthetic Strategies cluster_asymmetric cluster_resolution cluster_analysis Analytical Validation cluster_nmr asymmetric Asymmetric Synthesis catalytic Catalytic Asymmetric Hydrogenation asymmetric->catalytic Direct Enantioselection auxiliary Chiral Auxiliaries asymmetric->auxiliary Diastereoselective Control resolution Chiral Resolution crystallization Diastereomeric Salt Crystallization resolution->crystallization Separation of Diastereomers hplc Chiral HPLC catalytic->hplc nmr Chiral NMR catalytic->nmr auxiliary->hplc auxiliary->nmr crystallization->hplc crystallization->nmr product (S)-2-(benzo[d]dioxol-5-yl) propanoic acid (Reproducible Result) hplc->product Enantiomeric Purity Data cda with Chiral Derivatizing Agents (CDAs) nmr->cda csa with Chiral Solvating Agents (CSAs) nmr->csa cda->product Enantiomeric Purity Data csa->product Enantiomeric Purity Data

Caption: Workflow for Synthesis and Analysis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid.

Conclusion: A Commitment to Rigor

The reproducible synthesis of (S)-2-(benzo[d]dioxol-5-yl)propanoic acid is an achievable goal, but it demands a thorough understanding of the chosen synthetic route and a commitment to rigorous analytical validation. By carefully controlling the critical parameters outlined in this guide and employing validated analytical methods, researchers can ensure the stereochemical fidelity of their material, leading to more reliable and translatable scientific outcomes. The principles of Expertise, Experience, and Trustworthiness are not abstract ideals but the practical foundation upon which robust and reproducible science is built.

References

  • Dobson, M.; Toth, G. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules2022 , 27(9), 2986. [Link]

  • Figadère, B.; Franck, X. Chiral Auxiliaries in Asymmetric Synthesis. In Chiral Auxiliaries and Ligands in Asymmetric Synthesis; John Wiley & Sons, Ltd, 2011; pp 1–28.
  • MDPI. (E)-1-(2-Aminophenyl)-3-(benzo[d][6][12]dioxol-5-yl)prop-2-en-1-one. Accessed February 23, 2026. [Link]

  • Royal Society of Chemistry. 6 Separation of enantiomers - Stereochemistry - Stereoelectronics. Accessed February 23, 2026. [Link]

  • Royal Society of Chemistry. Synthesis of heterocyclic analogues of Mosher's acid. Accessed February 23, 2026. [Link]

  • Royal Society of Chemistry. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org. Biomol. Chem., 2016, 14 , 8951-8964. [Link]

  • The Retort. Mosher's Acid. Accessed February 23, 2026. [Link]

  • Peng, Y.; He, Q.; Rohani, S.; Jenkins, H. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality2012 , 24(5), 349-355. [Link]

  • ResearchGate. Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Accessed February 23, 2026. [Link]

  • ResearchGate. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Accessed February 23, 2026. [Link]

  • Royal Society of Chemistry. Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution. Chem. Sci., 2018, 9 , 7634-7639. [Link]

  • Bode Research Group. Asymmetric Hydrogenation. Accessed February 23, 2026. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Accessed February 23, 2026. [Link]

  • Hamilton, D. G. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Scientific Research Publishing. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry2012 , 3, 452-458. [Link]

  • Diva-Portal.org. Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. Accessed February 23, 2026. [Link]

  • MDPI. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules2023 , 28(19), 6965. [Link]

  • Nature. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nat Commun15 , 5462 (2024). [Link]

  • ACS Publications. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catal.2020 , 10(22), 13834–13851. [Link]

  • ResearchGate. Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Accessed February 23, 2026. [Link]

  • MDPI. (E)-1-(2-Aminophenyl)-3-(benzo[d][6][12]dioxol-5-yl)prop-2-en-1-one. Accessed February 23, 2026. [Link]

  • Google Patents. DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[6][12] DIOXOLANE. Accessed February 23, 2026.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.